Feruloylputrescine, chemically known as N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide, is a hydroxycinnamic acid amide. It is formed by the conjugation of ferulic acid with the polyamine putrescine [1].
The following table summarizes its documented presence in various citrus tissues:
| Source | Tissue Type | Key Contextual Notes |
|---|---|---|
| Grapefruit (Citrus paradisi Macf.) | Leaves & Fruit Juice | Initial identification; also found in unrelated plant Salsola subaphylla [2] |
| Citrus (various, HLB-infected) | Leaf Tissue (Symptomatic areas) | Accumulation highly correlated with HLB disease severity [1] |
| Ganping Mandarin (Storage Study) | Fruit | Level preserved better in "On Tree Storage" fruit than in "Low Temperature Storage" fruit [3] |
A pivotal 2024 study utilized mass spectrometry-based metabolomics and 3D molecular mapping to investigate the in-planta chemical response to Candidatus Liberibacter asiaticus (CLas), the bacterium that causes HLB [1]. The research revealed a crucial mechanistic link:
Figure: Proposed mechanism of this compound accumulation in HLB-pathogen interaction, where conversion of ferulic acid suppresses the plant's flavonoid-based antimicrobial defense [1].
For researchers aiming to study this compound, the following methodologies from recent studies provide a robust framework.
The 2024 Scientific Reports study detailed a comprehensive protocol for identifying and spatially mapping this compound in plant tissues [1]:
[3] employed a targeted metabolomic approach to compare compound levels, which is suitable for quantification:
The discovery of this compound's role in HLB opens several promising research avenues:
Feruloylputrescine represents an important class of hydroxycinnamic acid amides that function as polyamine conjugates in biological systems. This compound, chemically known as N-(4-aminobutyl)-4-hydroxy-3-methoxy-cinnamamide, was first identified and isolated from grapefruit leaves and juice in 1965, where it was originally termed "subaphylline" [1]. This compound belongs to a broader category of phenolamides where hydroxycinnamic acids (such as ferulic acid, p-coumaric acid, and caffeic acid) become conjugated with polyamine backbones (primarily putrescine, spermidine, and spermine) through amide bond formation. These specialized metabolites are widely distributed throughout the plant kingdom and have more recently gained attention for their potential applications in drug development and therapeutic interventions.
The biosynthetic pathway of this compound begins with the aromatic amino acid phenylalanine, which undergoes deamination through phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Through a series of hydroxylation and methylation reactions, cinnamic acid is converted into ferulic acid, which then becomes activated to its CoA-thioester form (feruloyl-CoA). The amine group of putrescine subsequently attacks this activated thioester, forming an amide bond and yielding this compound. This conjugation reaction is catalyzed by hydroxycinnamoyl transferase enzymes, which display varying substrate specificities for different polyamine and hydroxycinnamic acid combinations [1].
The structural characteristics of this compound and related polyamine conjugates contribute significantly to their biological functions. At physiological pH, the putrescine moiety retains positively charged amine groups, while the feruloyl component provides aromaticity and antioxidant capacity. This amphipathic nature allows these molecules to interact with diverse cellular components, including membrane phospholipids, nucleic acids, and proteins. The discovery of related compounds such as dithis compound (DFP) and p-coumaroyl-feruloylputrescine (CFP) in maize kernels further expanded understanding of the structural diversity within this compound class and their potential applications in both plant physiology and human health [2].
This compound and related polyamine conjugates play multifunctional roles in plant physiology, serving as key mediators in growth regulation, stress responses, and defense mechanisms. These compounds contribute significantly to cellular homeostasis by maintaining redox balance and modulating the activity of various enzymes through electrostatic interactions. During abiotic stress conditions such as drought and salinity, plants rapidly accumulate polyamine conjugates, which function as osmo-protectants and membrane stabilizers. Research in tomato plants has demonstrated that specific forms of conjugated and bound polyamines show distinct accumulation patterns under drought versus salinity stress, suggesting specialized functional roles for different conjugates in stress adaptation [3].
The role of these compounds in plant defense responses represents another crucial function. This compound and related conjugates may act as natural pesticides or phytoalexins, providing protection against herbivores, insects, and microbial pathogens. The presence of high concentrations of dithis compound and p-coumaroyl-feruloylputrescine in the pericarp-enriched fractions of maize kernels suggests a potential defensive role in protecting seeds from pathogen attack [2]. Additionally, these conjugates participate in key physiological processes including stomatal regulation, flowering time modulation, fruit development, and cellular differentiation. In citrus species, polyamine conjugates have been implicated in regulating somatic embryogenesis, root system architecture, and flowering processes, highlighting their importance in plant development [1].
The polyamine conjugate strategy has emerged as a promising approach in drug design and development, particularly for enhancing cellular uptake and target specificity of therapeutic agents. Cancer cells frequently exhibit upregulated polyamine transport systems, making polyamine conjugates an effective strategy for targeted drug delivery to malignant cells [4]. The pioneering work with F14512, a spermine-conjugated derivative of the topoisomerase II inhibitor etoposide, demonstrated significantly enhanced cytotoxic activity compared to the parent compound, validating the polyamine-vectorization approach in anticancer drug development [4].
Beyond oncology applications, polyamine conjugates show promise in antimicrobial therapies, neuroprotective approaches, and antioxidant treatments. The cationic nature of the polyamine component facilitates interactions with negatively charged biological membranes and nucleic acids, potentially enhancing drug penetration and target engagement. Recent research has explored conjugating polyamines with various natural and synthetic scaffolds, including 1,4-naphthoquinones and xanthones, to develop novel therapeutic agents with improved pharmacological profiles [4]. The structural versatility of polyamine conjugates allows for fine-tuning of properties such as cellular uptake efficiency, target affinity, and subcellular localization, making them valuable platforms for drug optimization across multiple therapeutic areas.
Table 1: Abundance of Polyamine Conjugates in Corn Processing Fractions
| Source Material | Extraction Method | DFP Content (wt%) | CFP Content (wt%) | Reference |
|---|---|---|---|---|
| Corn bran (dry milling) | Hot methylene chloride | 14.0 | 3.0 | [2] |
| Corn fiber (wet milling) | Hot methylene chloride | 1.8-4.7* | 0.4-1.0* | [2] |
| Corn bran | Accelerated solvent (ethanol) | 12.5 | 2.7 | [2] |
| Corn bran | Accelerated solvent (hexane) | Not detected | Not detected | [2] |
| Wheat bran | Hot methylene chloride | Not detected | Not detected | [2] |
| Psyllium hulls | Hot methylene chloride | Not detected | Not detected | [2] |
*Calculated based on reported 3-8 fold differences between corn bran and corn fiber
The quantitative analysis of this compound and related conjugates reveals significant variation in abundance across different plant materials and processing fractions. Corn bran obtained from dry milling processes contains particularly high concentrations of dithis compound (DFP) and p-coumaroyl-feruloylputrescine (CFP), reaching 14% and 3% by weight in "corn bran oil" extracts, respectively [2]. This represents a three- to eightfold enrichment compared to corn fiber from wet milling operations, highlighting the impact of processing methods on the retention of these valuable compounds. The selection of extraction solvent proves critical for efficient recovery, with polar solvents such as methylene chloride, ethanol, and chloroform/methanol demonstrating effectiveness, while non-polar solvents like hexane fail to extract measurable amounts of these conjugates [2].
The distribution patterns of these compounds across plant species appear selective, with significant concentrations detected in maize kernels but absent from wheat bran and psyllium hulls under comparable extraction conditions. This species-specific distribution suggests specialized biosynthetic pathways or differential regulation of the enzymes responsible for polyamine conjugation across plants. The extraction temperature also significantly influences yield, with elevated temperatures dramatically enhancing the extraction efficiency of DFP and CFP when using methylene chloride or ethanol as solvents [2]. This temperature dependence may reflect improved solvent penetration, enhanced solubility, or disruption of molecular interactions between the polyamine conjugates and cellular constituents.
Table 2: Stress-Induced Changes in Polyamine Forms in Tomato Leaves
| Polyamine Form | Stress Type | Time Point of Peak Accumulation | Association Strength | Key Biosynthetic Genes |
|---|---|---|---|---|
| Free Spermidine | Drought | 72 hours | Strong | ARG1, SPDS1, SAMDc3 |
| Conjugated Spermidine | Drought | 72 hours | Strong | ARG1, SPDS1, SAMDc3 |
| Bound Spermidine | Drought | 72 hours | Strong | ARG1, SPDS1, SAMDc3 |
| Free Spermine | Salinity | 48 hours | Moderate | SPDS2 |
| Conjugated Spermine | Drought | 72 hours | Moderate | ARG1, SPDS1, SAMDc3 |
| Conjugated Putrescine | Salinity | 48 hours | Moderate | SPDS2 |
| Bound Spermine | Drought | 72 hours | Weak | ARG1, SPDS1, SAMDc3 |
Plants subjected to abiotic stress conditions display dynamic changes in their polyamine conjugate profiles, with distinct accumulation patterns depending on the stress type and duration. Research in tomato leaves demonstrates that total polyamine levels (including putrescine, spermidine, and spermine) increase for specific durations under stress conditions—up to 72 hours during drought and up to 48 hours during salinity stress—before declining precipitously [3]. This temporal pattern suggests that plants maintain survivability through controlled polyamine homeostasis during stress challenges. Multivariate analyses reveal that free, conjugated, and bound forms of spermidine and spermine show closer association with stress responses than putrescine forms, indicating specialized functional roles for higher polyamines in stress adaptation [3].
The biosynthetic and catabolic genes responsible for polyamine metabolism display stress-specific regulation, with certain genes showing preferential association with particular stress conditions. Under drought stress, ARG1, SPDS1, and SAMDc3 emerge as key biosynthetic genes, while SPDS2 shows stronger association with salinity stress [3]. Similarly, catabolic genes display stress-specific expression patterns, with CuAO4-like associating with drought and PAO4 with salinity stress. The coordination between different forms of polyamines and their metabolic genes appears more tightly regulated during drought stress, with approximately twice as many negative correlations observed between PA forms and their biosynthesis/catabolic genes during drought compared to salinity stress (66 vs. 32) [3]. This differential regulation highlights the complexity of polyamine homeostasis in stress responses.
The efficient extraction of this compound and related conjugates from biological materials requires optimized protocols that account for their chemical properties and matrix interactions. For corn bran and fiber, the recommended approach utilizes accelerated solvent extraction with polar organic solvents at elevated temperatures. The optimal protocol involves: (1) milling the source material to a consistent particle size (e.g., 0.5-1.0 mm); (2) loading into an accelerated solvent extraction cell; (3) extracting with methylene chloride or ethanol at temperatures between 80-100°C and pressures of 1000-1500 psi; (4) concentrating the extract under reduced pressure; and (5) purifying the polyamine conjugates using preparative HPLC [2]. This method achieves significantly higher yields compared to conventional room-temperature extraction, with temperature playing a critical role in disrupting molecular interactions between the conjugates and cellular components.
For purification of specific conjugates such as dithis compound and p-coumaroyl-feruloylputrescine, the following chromatographic conditions are recommended: (1) utilize a C18 reverse-phase column (250 × 10 mm, 5 μm particle size); (2) employ a mobile phase consisting of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B); (3) apply a linear gradient from 20% to 80% solvent B over 30 minutes; (4) maintain a flow rate of 2.0 mL/min; and (5) monitor elution at 320 nm using a UV-Vis detector [2]. These conditions effectively resolve DFP and CFP from other lipid components, allowing for collection of pure fractions for subsequent biological activity testing. The purification process can be monitored using HPLC-mass spectrometry to verify compound identity and purity, with electrospray ionization in positive mode providing good sensitivity for these compounds.
Comprehensive characterization of this compound and related conjugates requires orthogonal analytical techniques to confirm structural identity, quantify abundance, and assess purity. High-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) represents the primary method for identification and quantification, with specific parameters optimized for these compounds. The recommended analytical conditions include: (1) C18 reverse-phase column (150 × 2.1 mm, 2.6 μm particle size); (2) column temperature maintained at 35°C; (3) mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B); (4) linear gradient from 5% to 50% B over 20 minutes; (5) flow rate of 0.3 mL/min; and (6) injection volume of 5 μL [2]. Under these conditions, this compound derivatives typically elute between 12-16 minutes, with exact retention times varying based on specific conjugation patterns.
Mass spectrometric detection should be performed using electrospray ionization in positive mode with the following parameters: capillary voltage 3.5 kV, source temperature 120°C, desolvation temperature 350°C, cone voltage 30 V, and collision energy 20 eV. This compound typically shows a protonated molecular ion [M+H]+ at m/z 279, while dithis compound and p-coumaroyl-feruloylputrescine exhibit ions at m/z 459 and 439, respectively [2]. Additional structural confirmation can be obtained through tandem mass spectrometry (MS/MS) experiments, which generate characteristic fragment ions corresponding to the feruloyl (177 m/z) and putrescine (103 m/z) moieties. For quantitative applications, multiple reaction monitoring (MRM) transitions should be established using reference standards when available, with deuterated internal standards (e.g., d8-putrescine) recommended for optimal quantification accuracy.
Evaluating the biological activities of this compound conjugates requires well-designed assays that reflect their potential physiological roles. For pesticidal activity assessment, a standardized protocol involves: (1) preparing serial dilutions of purified conjugates in appropriate solvents; (2) applying to insect larvae (e.g., Helicoverpa zea or Spodoptera frugiperda) using a diet incorporation method; (3) maintaining treated insects under controlled conditions (25°C, 60% RH, 16:8 light:dark cycle); (4) recording mortality at 24-hour intervals for 96 hours; and (5) calculating LC50 values using probit analysis [2]. Additional evaluation against microbial pathogens can be performed using standard disk diffusion or microbroth dilution methods against agriculturally relevant fungi (e.g., Fusarium species) and bacteria (e.g., Erwinia species).
For assessment of potential therapeutic applications, particularly anticancer activity, the following experimental approach is recommended: (1) evaluate cytotoxicity against a panel of cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3, A549) and normal cell controls using MTT or WST-1 assays; (2) determine effects on polyamine transport systems through competitive uptake assays with radiolabeled polyamines; (3) assess impacts on topoisomerase II activity using DNA relaxation assays; (4) evaluate cell cycle effects through flow cytometric analysis; and (5) examine effects on reactive oxygen species generation using DCFH-DA fluorescence [4]. For conjugates showing promising in vitro activity, subsequent in vivo evaluation can be performed using appropriate xenograft models, with particular attention to potential enhanced efficacy compared to non-conjugated reference compounds.
The polyamine-drug conjugate approach represents an innovative strategy in drug design that leverages the unique properties of natural polyamine transport systems to enhance therapeutic efficacy. This approach capitalizes on several key biological observations: (1) many pathological conditions, including cancer and inflammatory diseases, exhibit upregulated polyamine transport; (2) polyamine conjugates can exploit this enhanced transport for targeted drug delivery; (3) the cationic nature of polyamines facilitates interactions with negatively charged biological membranes and nucleic acids; and (4) conjugation can improve the pharmacokinetic properties of therapeutic agents [4]. The successful application of this strategy is exemplified by F14512, a spermine-conjugated derivative of etoposide that demonstrates significantly enhanced cytotoxicity compared to the parent compound, with approximately 10-fold increased potency as a topoisomerase II poison [4].
The molecular mechanisms underlying the enhanced activity of polyamine-drug conjugates involve multiple factors. First, the polyamine moiety serves as a delivery vector that facilitates cellular uptake through the polyamine transport system, which is often overactive in cancer cells. Second, the positive charges on the polyamine component can enhance DNA binding affinity through electrostatic interactions with the phosphate backbone, increasing local drug concentration near the molecular target. Third, polyamine conjugation can alter subcellular distribution patterns, potentially favoring nuclear localization for DNA-targeting agents. Fourth, this approach can enable bypass of resistance mechanisms associated with reduced drug accumulation or enhanced efflux [4]. These advantages have spurred development of diverse polyamine conjugates with various therapeutic scaffolds, including topoisomerase inhibitors, quinone-based compounds, and histone deacetylase inhibitors.
Table 3: Representative Polyamine-Drug Conjugates in Development
| Conjugate Name/Structure | Therapeutic Payload | Polyamine Vector | Biological Activity | Development Status |
|---|---|---|---|---|
| F14512 | Etoposide (topoisomerase II inhibitor) | Spermine | 10-fold increased topoisomerase II inhibition vs. etoposide | Preclinical/Clinical evaluation |
| Compound 1 | Podophyllotoxin derivative | 3-3-3 polyamine chain | IC50 = 35 µM (topoisomerase II) | Research compound |
| Compound 2 | Lapachol (naphthoquinone) | Spermidine | IC50 = 6.6 µM (GBM95 cells) | Research compound |
| Compound 3 | 5-Hydroxynaphthoquinone | Spermidine | Low µM anticancer activity | Research compound |
| Xanthone-polyamine hybrids | Gambogic acid derivative | Spermidine/Spermine | Topoisomerase II catalytic inhibition (IC50 ~ low µM) | Research compound |
The future development of this compound-derived compounds and related conjugates will likely focus on optimizing conjugate structure to balance polyamine character with drug-like properties, exploring combination therapies that simultaneously target polyamine metabolism and specific disease pathways, and developing diagnostic applications that exploit the selective accumulation of these compounds in pathological tissues. Additionally, the potential application of these conjugates in non-oncological indications such as neurodegenerative diseases, infectious diseases, and inflammatory conditions represents a promising frontier for further investigation.
The comprehensive investigation of this compound functions and applications follows a systematic research workflow that integrates multiple experimental approaches and validation steps. The diagram below illustrates the key stages in this process:
Research workflow integrating multiple experimental approaches for studying this compound functions and applications.
This integrated research approach begins with sample collection and preparation, selecting appropriate biological sources known to contain this compound conjugates, such as corn bran, citrus species, or genetically engineered systems. The extraction and purification phase employs optimized solvent systems and chromatographic methods to isolate specific conjugates, with particular attention to preserving labile functional groups and minimizing degradation. The chemical characterization stage utilizes advanced analytical techniques, including HPLC-MS/MS and NMR spectroscopy, to confirm structural identity, assess purity, and quantify abundance. Subsequently, biological activity assessment evaluates the physiological functions and potential therapeutic applications of these compounds through targeted bioassays. The therapeutic application phase focuses on developing optimized conjugate structures and delivery strategies for specific medical indications, while data analysis and validation ensures reproducibility and statistical significance of findings [2] [4] [3].
The biosynthesis of this compound occurs through carefully orchestrated metabolic pathways that integrate primary and specialized metabolism. The following diagram illustrates the key enzymatic steps and regulatory nodes:
Biosynthetic pathway of this compound showing enzymatic steps and regulatory nodes.
The biosynthesis of this compound initiates from phenylalanine, which undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This entry point into phenylpropanoid metabolism is followed by a series of oxidation and methylation reactions catalyzed by cinnamate 4-hydroxylase (C4H), coumarate 3-hydroxylase (C3H), and caffeic acid O-methyltransferase (COMT) to produce ferulic acid. The activation of ferulic acid to its CoA-thioester derivative is catalyzed by 4-coumarate:CoA ligase (4CL), forming feruloyl-CoA [1]. Concurrently, the polyamine backbone putrescine can be synthesized through two alternative routes: direct decarboxylation of ornithine via ornithine decarboxylase (ODC) or through an arginine-dependent pathway involving arginine decarboxylase (ADC), agmatine iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (NPL1) [1]. The final conjugation reaction is catalyzed by hydroxycinnamoyl transferase (HT), which forms an amide bond between feruloyl-CoA and putrescine, yielding this compound. Additional conjugation reactions can produce more complex compounds such as dithis compound.
The regulation of this biosynthetic pathway responds to various developmental cues and environmental signals, including drought, salinity, pathogen attack, and nutrient status. Stress conditions typically induce the expression of key biosynthetic genes, including PAL, ADC, and ODC, leading to increased accumulation of this compound and related conjugates [3]. This stress-responsive induction is thought to contribute to protective functions, including membrane stabilization, reactive oxygen species scavenging, and defense compound synthesis. The pathway demonstrates considerable plasticity across plant species, with varying substrate specificities of the hydroxycinnamoyl transferases leading to diverse conjugate profiles in different plants. Understanding these biosynthetic pathways and their regulation provides opportunities for metabolic engineering approaches to enhance the production of valuable conjugates or to transfer these pathways to heterologous systems for large-scale production.
This compound and related polyamine conjugates represent fascinating specialized metabolites that bridge primary and secondary metabolism in plants, with emerging applications in human health and medicine. The comprehensive analysis of these compounds reveals their multifaceted roles in plant physiology, particularly in stress adaptation and defense responses, as well as their promising potential as therapeutic vectors for targeted drug delivery. The quantitative data presented in this review highlights the significant natural variation in abundance across plant species and tissues, with corn bran representing a particularly rich source of dithis compound and related conjugates. The experimental protocols outlined provide robust methodologies for the extraction, purification, characterization, and bioactivity assessment of these valuable compounds.
The table below summarizes the key pharmacological activities of feruloylputrescine identified in recent studies:
| Pharmacological Area | Observed Effect / Potential Mechanism | Model / Context | Key Findings |
|---|---|---|---|
| Cardiovascular Health [1] | Inhibits production of Trimethylamine (TMA) and TMA N-oxide (TMAO) [1] | In vitro and in vivo assays [1] | Identified as a novel bioactive compound in orange peel that suppresses the cntA/B enzyme, reducing levels of TMAO, a metabolite linked to cardiovascular disease risk [1]. |
| Dermatology & Anti-aging [2] | Scavenges 2-nonenal and protects skin keratinocytes [2] | In vitro study on skin cells [2] | Shows significant 2-nonenal scavenging ability. Reduces ROS levels and inhibits lipid peroxidation induced by 2-nonenal, suggesting potential to prevent skin aging and maintain skin health [2]. |
| General Bioactivity [3] | Possesses "interesting pharmacological properties" [3] | Original identification context (Citrus) [3] | Noted in early research (1965), but specific properties and experimental details were not elaborated in the available abstract [3]. |
Here are the methodologies from the key studies that directly investigated this compound's activity.
1. Protocol for Cardiovascular Activity (TMAO Inhibition) [1]
2. Protocol for Dermatological Activity (2-Nonenal Scavenging) [2]
The following diagrams illustrate the proposed mechanisms for this compound's pharmacological actions based on the current research.
Diagram 1: Proposed cardiovascular protective mechanism via inhibition of gut bacteria-derived TMAO production. [1]
Diagram 2: Proposed anti-aging skin protection mechanism via scavenging of 2-nonenal and reduction of oxidative stress. [2]
The available data, while promising, is limited. A comprehensive whitepaper would require information that is not yet available in the public domain. Key gaps include:
Nitrogen is the most important nutrient for growth, fruit yield, and quality in citrus plants, serving as an essential structural constituent of proteins, nucleic acids, chlorophyll, and various hormones [1]. Citrus plants have developed sophisticated mechanisms to absorb, transport, assimilate, and utilize nitrogen compounds from their environment, making nitrogen metabolism a central process in citrus physiology that controls numerous cellular activities and stress responses [1]. The nitrogen management in citrus orchards represents a critical agricultural challenge, as insufficient nitrogen leads to reduced photosynthetic capacity, poor plant growth, and diminished fruit production, while excess nitrogen causes environmental pollution, nutritional imbalances, and oxidative stress [1]. Understanding the fundamental nitrogen compounds and their metabolic pathways in citrus species is therefore essential for optimizing cultivation practices, improving nitrogen use efficiency, and maintaining sustainable citrus production systems.
This technical guide provides an in-depth examination of the core nitrogen compounds in citrus plants, the transport systems responsible for nitrogen uptake, the complete assimilation pathways, key regulatory mechanisms, and experimental approaches for studying nitrogen metabolism. Designed for researchers, scientists, and drug development professionals, this review synthesizes current research findings and presents quantitative data on enzyme activities, gene expression patterns, and metabolic responses to different nitrogen conditions in various citrus species, including sweet orange (Citrus sinensis), mandarin (Citrus reshni), and important hybrid rootstocks like Troyer citrange and Cleopatra mandarin [2].
Citrus roots possess specialized transport systems for nitrogen acquisition that operate with distinct kinetic properties and regulatory mechanisms. Research has demonstrated that nitrate influx through the plasmalemma of citrus root cells follows a biphasic pattern, indicating the existence of at least two different uptake systems with complementary functions [2]. The high-affinity transport system (HATS) functions primarily at low external nitrate concentrations (<1 mM), while the low-affinity transport system (LATS) operates at higher nitrate concentrations [2]. The HATS category further divides into two subsystems: a constitutive high-affinity transport system (cHATS) that functions consistently regardless of nitrate availability, and an inducible high-affinity transport system (iHATS) that activates only after prior exposure to nitrate [2].
These transport systems exhibit fundamentally different characteristics and regulatory patterns. The iHATS demonstrates particularly interesting properties, showing higher affinity for nitrate substrate compared to cHATS, along with an enhanced uptake capacity despite similar maximum velocity (Vmax) values in both Cleopatra mandarin and Troyer citrange rootstocks [2]. Regulation of these systems occurs through complex mechanisms: cHATS operates constitutively independent of nitrogen status, while iHATS is upregulated by nitrate availability but down-regulated by the plant's nitrogen status and by prolonged exposure to nitrate [2]. Meanwhile, LATS in both Cleopatra mandarin and Troyer citrange rootstocks is repressed by the plant's nitrogen status, demonstrating feedback inhibition mechanisms [2].
Table 1: Characteristics of Nitrogen Transport Systems in Citrus Roots
| Transport System | Operating Concentration | Kinetic Properties | Regulatory Mechanisms | Energy Dependence |
|---|---|---|---|---|
| cHATS (Constitutive High-Affinity Transport System) | <1 mM NO₃⁻ | Saturable kinetics, lower Vmax | Constitutive, independent of N-status | Active transport, metabolic energy required |
| iHATS (Inducible High-Affinity Transport System) | <1 mM NO₃⁻ | Saturable kinetics, higher affinity, higher Vmax | Upregulated by NO₃⁻, down-regulated by N-status | Active transport, metabolic energy required |
| LATS (Low-Affinity Transport System) | >1 mM NO₃⁻ | Linear non-saturable kinetics | Repressed by N-status | Active transport, metabolic energy required |
The nitrate uptake mediated by both iHATS and LATS in citrus roots operates as active transport systems that require metabolic energy, as demonstrated by inhibition studies using metabolic uncouplers such as 2,4-DNP and plasmalemma H+-ATPase inhibitors including DCCD and DES [2]. Electrophysiological studies suggest that the mechanism for NO₃⁻ uptake by HATS likely involves a 2H⁺:1NO₃⁻ symport system driven by the proton gradient generated by plasma membrane H+-ATPase [2]. This energy-dependent transport enables citrus plants to accumulate nitrate against concentration gradients, facilitating nitrogen acquisition even when soil concentrations are limited.
Environmental factors significantly influence the efficiency and activity of these nitrogen transport systems. Studies have revealed notable differences between citrus rootstocks in their nitrogen uptake capabilities, with Troyer citrange (salt-sensitive) and Cleopatra mandarin (salt-tolerant) exhibiting distinct regulatory patterns for their transport systems [2]. The iHATS is particularly important in agricultural contexts where nitrogen fertilization creates temporary elevations in soil nitrate levels, as this system provides enhanced uptake capacity during these critical periods [2]. Understanding these transport mechanisms and their modifications under varying environmental conditions is essential for developing strategies to improve nitrogen use efficiency in citrus cultivation.
Nitrogen assimilation in citrus plants involves a coordinated series of enzymatic reactions that convert inorganic nitrogen into organic compounds. The process begins with the reduction of nitrate to ammonium, followed by incorporation into amino acids. Nitrate reductase (NR) serves as the initial and rate-limiting enzyme in this pathway, catalyzing the reduction of nitrate to nitrite [1]. This is followed by the action of nitrite reductase (NiR), which rapidly reduces nitrite to ammonium to prevent toxic accumulation [1]. The resulting ammonium is then assimilated primarily through the GS/GOGAT pathway, where glutamine synthetase (GS) combines ammonium with glutamate to form glutamine, and glutamate synthase (GOGAT) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate [3].
Additional enzymes play complementary roles in nitrogen assimilation. Glutamate dehydrogenase (GDH) provides an alternative route for ammonium assimilation, though with lower affinity for ammonium compared to GS, and primarily functions in deamination under specific conditions [1]. Asparagine synthetase (AS) facilitates the conversion of aspartate to asparagine, serving as an important nitrogen transport and storage compound [1]. Recent research on 'Huangguogan' citrus has confirmed the subcellular localization of these key enzymes, with NR, NiR, GDH, and AS found mainly in the cytoplasm and plasma membrane, while GS is located primarily in cytoplasm and mitochondria [1]. This compartmentalization reflects the sophisticated regulation of nitrogen metabolism within citrus cells.
Table 2: Key Enzymes in Citrus Nitrogen Assimilation Pathways
| Enzyme | Abbreviation | Reaction Catalyzed | Cellular Localization | Role in Nitrogen Metabolism |
|---|---|---|---|---|
| Nitrate Reductase | NR | NO₃⁻ → NO₂⁻ | Cytoplasm, plasma membrane | Rate-limiting step in nitrate reduction |
| Nitrite Reductase | NiR | NO₂⁻ → NH₄⁺ | Cytoplasm, plasma membrane | Prevents nitrite accumulation, produces ammonium |
| Glutamine Synthetase | GS | Glu + NH₄⁺ → Gln | Cytoplasm, mitochondria | Primary ammonium assimilation |
| Glutamate Synthase | GOGAT | Gln + α-KG → 2 Glu | Not specified | Regenerates glutamate for GS cycle |
| Glutamate Dehydrogenase | GDH | α-KG + NH₄⁺ → Glu | Cytoplasm, plasma membrane | Alternative ammonium assimilation, deamination |
| Asparagine Synthetase | AS | Asp + Gln → Asn + Glu | Cytoplasm, plasma membrane | Nitrogen transport and storage |
The nitrogen assimilation pathway in citrus represents a highly integrated metabolic network that connects nitrogen metabolism with carbon skeletons. The following diagram illustrates the complete pathway from nitrate uptake through amino acid synthesis:
Figure 2: Nitrogen Assimilation Pathway in Citrus Plants. This diagram illustrates the complete metabolic pathway from nitrate uptake through amino acid synthesis, highlighting key enzymes and their cellular localization.
The GS/GOGAT cycle represents the primary route for ammonium assimilation in citrus plants, accounting for more than 95% of NH₄⁺ incorporation into amino acids [3]. This cycle consumes energy in the form of ATP and requires reducing equivalents, creating a direct connection between nitrogen metabolism and photosynthetic carbon fixation. The α-ketoglutarate required for this cycle derives from the tricarboxylic acid (TCA) cycle, emphasizing the integration between carbon and nitrogen metabolism. The glutamate produced serves as a precursor for the synthesis of other amino acids through transamination reactions, while asparagine synthesis provides an efficient means for nitrogen transport and storage due to its high nitrogen-to-carbon ratio [1]. This sophisticated metabolic network allows citrus plants to efficiently coordinate nitrogen assimilation with overall metabolic demands.
Nitrogen metabolism in citrus is subject to sophisticated regulatory mechanisms that coordinate metabolic activities with plant needs and environmental conditions. Recent research using targeted metabolomics has revealed that nitrogen deficiency triggers complex hormonal adjustments that differentially affect leaves and roots [4]. In leaves, nitrogen deficiency causes decreases in gibberellins and indole-3-acetic acid (IAA) levels alongside increases in cis(+)-12-oxophytodienoic acid (OPDA) levels, ethylene production, and salicylic acid (SA) biosynthesis, collectively contributing to reduced growth and accelerated senescence [4]. Conversely, in roots, nitrogen deficiency leads to increased root-to-shoot dry weight ratio (R/S), altered root system architecture, and delayed root senescence through distinct hormonal changes including lowered cytokinins, jasmonic acid, OPDA, and ABA levels, along with reduced ethylene and SA biosynthesis [4].
These organ-specific hormonal responses represent an adaptive strategy to optimize nitrogen use efficiency under limited nitrogen availability. The maintenance of IAA and gibberellin homeostasis in roots while decreasing these promoters in leaves directs resources to root development, enhancing the plant's capacity to acquire nitrogen from the soil [4]. The unchanged IAA concentration in nitrogen-deficient roots involves increased leaf-to-root IAA transport, demonstrating long-distance communication between plant organs [4]. These differential hormonal responses to nitrogen deficiency regulate root-to-shoot ratio, root system architecture, and organ senescence patterns, ultimately improving nitrogen use efficiency, nitrogen remobilization efficiency, and the ability to acquire nitrogen, thereby conferring tolerance to nitrogen deficiency [4].
Nitrogen metabolism in citrus is tightly regulated by the plant's nutritional status through feedback mechanisms that balance nitrogen acquisition with metabolic demands. Studies have demonstrated that nitrate uptake is subject to feedback repression exerted by the nitrogen nutritional status of the plant, affecting both high- and low-affinity transport systems [2]. The iHATS is particularly regulated by this feedback mechanism, being down-regulated by the plant's nitrogen status, which prevents excessive nitrogen accumulation when internal supplies are sufficient [2]. This regulatory system ensures that nitrogen uptake is coordinated with the plant's actual requirements rather than simply reflecting soil nitrogen availability.
The activity of key nitrogen assimilation enzymes is also modulated by nitrogen availability. Research on 'Huangguogan' citrus has shown that enzyme activity and gene expression differ significantly among plant organs, with roots showing particularly responsive patterns to nitrogen supply levels [1]. These enzymatic activities are considerably lower under nitrogen-deficient conditions but become inhibited when nitrogen supply is excessive (e.g., 2.72 kg/year), demonstrating an optimal range for nitrogen metabolism function [1]. This nonlinear response to nitrogen availability highlights the importance of precise nitrogen management in citrus cultivation to maintain metabolic efficiency while avoiding both deficiency and toxicity.
Table 3: Regulation of Nitrogen Metabolism Components in Citrus
| Regulatory Factor | Effects on Nitrogen Metabolism | Molecular/Physiological Mechanisms |
|---|---|---|
| Nitrogen Deficiency | Increased R/S ratio, altered root architecture, delayed root senescence | Lowered cytokinins, JA, OPDA, ABA; reduced ethylene and SA biosynthesis; maintained IAA and GA homeostasis in roots |
| Nitrogen Excess | Inhibition of enzyme activities and gene expression | Feedback repression of transport systems; possible toxicity and oxidative stress |
| Enzyme Regulation | Coordination of NR, NiR, GS, GOGAT, GDH activities | Transcriptional and post-translational control; substrate availability; energy status |
| Nitrate Induction | Upregulation of iHATS and assimilation enzymes | Activation of gene expression; increased transporter synthesis and activity |
| Organ Specialization | Differential metabolism in roots, leaves, fruits | Tissue-specific enzyme expression and activity; varying responses to N availability |
Optimizing nitrogen management represents a critical challenge in citrus production systems, balancing agricultural productivity with environmental sustainability. Research has demonstrated that both deficient and excessive nitrogen application negatively impact citrus trees, with optimal nitrogen application rates varying according to cultivar, rootstock, tree age, and growing conditions [1]. For young 'Huangguogan' trees, studies have identified 1.81 kg N/year as the optimal application rate, significantly enhancing yield, fruit quality, enzyme activities, and gene expression related to nitrogen metabolism compared to both lower and higher application rates [1]. This optimal range maximizes metabolic efficiency while avoiding the inhibitory effects associated with excess nitrogen application.
Beyond chemical fertilization, innovative cultivation practices such as cover crops provide sustainable approaches to enhance nitrogen metabolism in citrus orchards. Recent research has demonstrated that cover crops significantly promote nitrogen metabolism in citrus roots, with rattail fescue (gramineous) and vicia villosa (leguminous) specifically enhancing amino acid metabolism and increasing the activities of nitrate reductase, nitrite reductase, glutamine synthetase, NADH-glutamate synthetase, and NADPH-glutamate dehydrogenase in the 0-20 cm root zone [3]. These cover crops also upregulate expression levels of key nitrogen metabolism genes including NR and NiR, with rattail fescue demonstrating superior effects compared to vicia villosa [3]. This green cultivation approach not only improves nitrogen metabolism but also effectively controls weeds and enhances overall soil quality, representing an integrated strategy for sustainable citrus orchard management.
Table 4: Effects of Agricultural Practices on Citrus Nitrogen Metabolism
| Practice | Effects on Nitrogen Metabolism | Optimal Conditions/Recommendations |
|---|---|---|
| Nitrogen Fertilization | Enhanced enzyme activities and gene expression at optimal rates; inhibition at excess rates | 1.81 kg N/year for young 'Huangguogan' trees; cultivar-specific optimization needed |
| Cover Crops | Significantly promoted N metabolism in citrus roots (0-20 cm depth); increased enzyme activities and gene expression | Rattail fescue showed superior effects to vicia villosa; two-year establishment period |
| Fertigation | Improved nitrogen use efficiency; reduced environmental losses | Combination with controlled-release fertilizers; timing with growth demands |
| Nitrogen Source Management | Differential effects on uptake and assimilation | Consideration of ammonium vs. nitrate ratios; pH effects on availability |
Advanced analytical techniques have enabled comprehensive investigation of nitrogen metabolism in citrus plants, providing insights into metabolic pathways and their regulation. Targeted metabolomics approaches have proven particularly valuable for examining hormonal responses to nitrogen deficiency, revealing organ-specific adjustments in gibberellins, IAA, OPDA, ethylene, and salicylic acid that mediate adaptive responses [4]. These methodologies allow simultaneous quantification of multiple hormone classes, providing systems-level understanding of regulatory networks. For enzyme activity assessments, standardized protocols using test kits for NR, NiR, GS, NADH-GOGAT, NADPH-GDH, and NADH-GDH enable accurate measurement of key nitrogen metabolic enzymes across different tissues and experimental conditions [3].
The identification of reliable biomarkers represents another important application of metabolic profiling in citrus research. Studies of Citrus wilsonii Tanaka have identified naringin as a potential biomarker that reflects both maturity stages and responses to different drying methods [5]. Other characteristic nitrogen-related compounds in citrus include deacetylnomilin, citric acid, limonin, and nomilin, which show dynamic changes during fruit development and processing [5]. For nitrogen status assessment, the root has been proposed as a preferred reference organ for determining nitrogen application rates since it maintains permanent direct contact with the soil, providing a more immediate reflection of nitrogen availability and uptake efficiency [1]. These experimental approaches and biomarkers provide valuable tools for optimizing citrus nitrogen management and understanding fundamental metabolic processes.
Feruloylputrescine (N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide) is a hydroxycinnamic acid amide (HCAA) formed by conjugating ferulic acid with the polyamine putrescine [1] [2].
Visualization of this compound biosynthesis from phenylalanine and arginine/ornithine precursors.
This compound plays significant roles in plant development and stress response, with functions characterized in various species.
| Plant System | Documented Function / Correlation | Key Findings / Mechanism | Experimental Context | Citation |
|---|---|---|---|---|
| Rice (Oryza sativa) | Root development & stress response | OsABCG37 transporter mutation reduces lateral roots/hairs; rescued by exogenous application. | CRISPR/Cas9 mutant analysis, RNA-seq, HPLC/MS, exogenous supplementation. | [4] |
| Rice (Oryza sativa) | Defense suppression by pests | Brown planthopper-induced volatiles suppress Os4CL5 gene, reducing this key phenolamide. | Metabolomics, gene expression analysis (qRT-PCR) of wild-type vs. mutant plants. | [5] |
| Citrus spp. | Response to biotic stress (HLB disease) | Accumulation highly correlated with disease severity; proposed conversion from ferulic acid to suppress its antimicrobial effect. | Spatial metabolomics (MS), 3D molecular mapping, metabolic modeling, in vitro bioassays. | [6] |
| Bamboo (Phyllostachys nigra) | Major secondary metabolite | Major HCAA in suspension cells; platform for "rational metabolic-flow switching" to produce novel compounds. | Stable transformation with barley HvACT1 gene, metabolite profiling (HPLC/MS). | [3] |
Robust detection and quantification of this compound relies on advanced analytical techniques, primarily Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Generalized workflow for this compound quantification from plant tissue using LC-MS/MS.
This compound research has significant implications for agricultural and pharmaceutical sciences.
This compound is a dynamically regulated plant specialized metabolite with significant roles in development and defense. Research into its functions and applications is accelerating with advanced metabolomics and genetic tools, offering promising translational pathways.
Feruloylputrescine is a nitrogenous base that was first identified in the plant Salsola subaphylla [1] [2]. Subsequent research isolated this compound from grapefruit (Citrus paradisi), marking its first discovery within the citrus family [1]. The table below summarizes its documented occurrences.
| Plant Source | Family | Tissues Reported | Initial Identification |
|---|---|---|---|
| Salsola subaphylla [1] [2] | Amaranthaceae | Information not specified in results | First reported (1949) [1] |
| Citrus paradisi (Grapefruit) [1] | Rutaceae | Leaves and fruit juice [1] | Subsequently identified (1965) [1] |
| Viola odorata (Sweet violet) [3] | Violaceae | Roots (identified via metabolomics) [3] | Modern detection (2022) [3] |
This compound, also known historically as subaphylline, has the chemical name N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide [1]. It is a hydroxycinnamic acid amide, a class of compounds often involved in plant stress responses and possessing various pharmacological properties.
While specific extraction protocols from the original studies are not detailed in the search results, a modern approach used for Viola odorata roots offers a relevant methodology. In this 2022 study, the process involved:
The following diagram outlines the general research logic for natural product discovery, as reflected in the studies on this compound.
Research workflow for this compound, from plant source to modern context.
To obtain the level of technical detail required for a whitepaper, I suggest the following steps:
This compound, along with related compounds like dithis compound (DFP) and p-coumaroyl-feruloylputrescine (CFP), belongs to the class of hydroxycinnamic acid amides (HCA) [1]. These polyamine conjugates are abundant in the lipid extracts of maize kernels and other plants. They have been suggested to function as natural pesticides and are involved in the plant's response to stress and pathogens [1]. Their analysis requires sophisticated techniques like HPLC-MS to separate and identify them from complex biological matrices.
This protocol provides a step-by-step guide for the extraction, separation, and quantification of this compound from plant material, incorporating general best practices and parameters from validated methods for similar compounds [2] [3].
The following parameters are adapted from validated bioanalytical methods and can be optimized for this compound [2] [3].
The workflow for the overall analytical process is summarized below.
For quantitative bioanalysis, the method should be validated according to regulatory guidelines (e.g., FDA). Key parameters to establish include [2]:
is applicable in:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Signal Intensity | Poor ionization efficiency, matrix suppression | Optimize MS source parameters; improve sample clean-up; use internal standard [2]. |
| Poor Chromatographic Peak Shape | Column degradation, non-optimal mobile phase pH | Condition column properly; adjust pH of mobile phase buffer [2] [7]. |
| High Background Noise | Contaminated solvent or sample, source contamination | Use high-purity solvents; clean ion source [8]. |
| Irreproducible Retention Times | Inconsistent mobile phase composition or column temperature | Ensure precise HPLC pump operation; use a thermostatted column compartment [2]. |
| Low Extraction Recovery | Inefficient solvent or method | Use accelerated solvent extraction (ASE) with elevated temperatures [1]. |
This compound is a hydroxycinnamic acid amide (HCAA) commonly found in plants like maize and bamboo [1] [2]. These compounds are of growing interest for their potential roles as natural pesticides and in plant defense mechanisms [2] [3]. Efficient extraction is crucial for accurate quantification and biological activity studies.
The core principle involves using polar organic solvents to isolate this compound and other HCAAs from plant matrices. The choice of solvent, extraction technique, and temperature significantly impacts yield [2].
This protocol is adapted from a study that identified this compound in lipid extracts of maize kernels [2].
| Factor | Option A (Methylene Chloride) | Option B (Ethanol) | Option C (Chloroform/Methanol) | Notes |
|---|---|---|---|---|
| Solvent | Methylene Chloride | Ethanol | Chloroform/Methanol (2:1, v/v) | Hot solvents show greatly enhanced yield [2]. |
| Technique | Accelerated Solvent Extraction (ASE) or Soxhlet | Accelerated Solvent Extraction (ASE) or Soxhlet | Bligh & Dyer Method [2] | ASE at elevated pressure allows for higher temperatures. |
| Temperature | Elevated (e.g., 100°C in ASE) | Elevated (e.g., 100°C in ASE) | Room Temperature | |
| Duration | As per ASE system | As per ASE system | 1 hour with vigorous shaking | |
| Key Finding | Effective | Effective | Effective | Hexane is ineffective for extracting HCAAs [2]. |
While not explicitly reported for this compound, this modern approach using DES and UAE has proven highly effective for extracting structurally similar polyphenols from plant matrices like purple corn pericarp [4]. This serves as a proposed, advanced protocol.
The following diagram illustrates the logical workflow for developing and executing an extraction method for this compound:
The table below provides a consolidated overview of the two discussed extraction strategies.
| Protocol | Principle | Key Solvents | Advantages | Limitations |
|---|---|---|---|---|
| Conventional | Solvent partitioning at elevated temperature | Methylene Chloride, Ethanol, Chloroform/Methanol [2] | Well-established, simple setup | Uses large solvent volumes, potential for thermal degradation |
| UAE with DES | Cavitation with green solvents | Glycerol:Lactic Acid (2:1) DES with water [4] | High efficiency, shorter time, environmentally friendly | Requires DES preparation and optimization, more complex |
The table below summarizes core quantitative findings and methodological details from the literature.
| Aspect | Details from Research |
|---|---|
| Reported Quantities | Corn bran oil extracted with hot methylene chloride contained 14 wt% DFP and 3 wt% CFP [1] [2]. |
| Extraction Solvents | Effective: methylene chloride, ethanol, chloroform/methanol [1] [2]. Ineffective: hexane [1] [2]. |
| Extraction Enhancement | Elevated temperature greatly enhances extraction yield [1] [2]. |
| Sample Material | Higher levels found in corn bran (dry-milled pericarp) than in corn fiber (wet-milled pericarp) [1] [2]. |
| Sample Pre-Treatment | Alkaline hydrolysis may be needed to release bound phenolic compounds, increasing extractability [3]. |
Based on the gathered information, the general workflow for analyzing feruloylputrescine in maize kernels involves several key stages. The following diagram outlines this process:
For researchers aiming to develop a full protocol, here is a deeper dive into the key experimental steps cited in the literature.
Sample Preparation: The choice of starting material is critical. Corn bran (a pericarp-enriched fraction from dry milling) yielded three- to eightfold higher levels of DFP and CFP compared to corn fiber from wet milling [1] [2]. Kernels or bran should be dried and ground to a fine powder to increase the surface area for extraction.
Extraction Procedure: The extraction is a key step for efficiency.
Analysis and Quantification: The primary method used in the sources is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a UV detector.
Understanding the role of this compound can provide context for your research applications.
The search results confirm the presence and importance of this compound in maize but have two main limitations for protocol development:
To create a complete standard operating procedure (SOP), you may need to consult more specialized analytical chemistry resources or conduct method optimization experiments based on these foundational findings.
This compound is a hydroxycinnamic acid amide consisting of ferulic acid linked to the polyamine putrescine [1]. It was first identified in grapefruit and is also found in significant quantities in maize, particularly in the wastewater from the nixtamalization process (known as nejayote) [2]. Research highlights its role in plant defense and its potential chemopreventive effects, which are attributed to its structure that may act as a Michael acceptor, potentially inducing phase II detoxifying enzymes [2]. This bioactivity makes its purification a point of interest for pharmaceutical and nutraceutical development.
This protocol is designed for a laboratory-scale purification of this compound from a plant-based source material, such as maize bran or nejayote solids.
Affinity chromatography is a powerful technique that uses specific biological interactions to purify a target molecule [3]. The following protocol outlines a potential affinity-based approach.
The table below summarizes the critical parameters for the affinity chromatography step.
| Parameter | Specification | Notes / Rationale |
|---|---|---|
| Affinity Ligand | Specific antibody or phenolic-binding ligand | Determines selectivity for this compound. |
| Solid Support | Crosslinked beaded agarose (e.g., CL-4B) | Standard resin with good flow and capacity [3]. |
| Binding Buffer | 0.01 M PBS, pH 7.4 | Physiological conditions favor specific binding. |
| Wash Buffer | 0.01 M PBS, pH 7.4 | Removes non-specifically bound contaminants. |
| Elution Buffer | 0.1 M Glycine·HCl, pH 2.5-3.0 | Common, effective; neutralization is critical post-elution [3]. |
| Flow Rate | Gravity flow or 0.5-1.0 mL/min | Allows sufficient contact time for binding. |
I hope this synthesized protocol provides a solid foundation for your work. Should you require further details on a specific technique, such as the covalent immobilization of a ligand, please feel free to ask.
Cardiovascular disease remains the leading cause of mortality globally, accounting for approximately 17.9 million deaths annually according to World Health Organization estimates [1]. Despite advances in pharmacological interventions, there is growing interest in dietary approaches to cardiovascular risk reduction, particularly those targeting novel metabolic pathways. Recent research has revealed the significant role of gut microbiome-derived metabolites in cardiovascular pathogenesis, with trimethylamine N-oxide (TMAO) emerging as a promising therapeutic target. TMAO is produced when gut bacteria metabolize dietary nutrients such as L-carnitine and choline, and elevated levels have been strongly correlated with increased atherosclerosis risk and major adverse cardiovascular events [2] [3].
The discovery of feruloylputrescine as a bioactive compound with TMAO-inhibiting properties represents a significant advancement in the field of cardiovascular nutraceuticals. This unique polyamine conjugate, initially identified in grapefruit leaves and juice in 1965 [4], has recently been characterized as a potent inhibitor of microbial trimethylamine (TMA) production. The significance of this discovery is further enhanced by the compound's natural occurrence in orange peels, an abundant agricultural byproduct of the juice industry. With approximately 5 million tons of orange peels generated annually in the United States alone, most currently going to waste or cattle feed, this research offers an opportunity to repurpose waste materials into valuable health-promoting ingredients [2] [5].
This compound, chemically known as N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide, is a conjugated polyamine belonging to the hydroxycinnamic acid amide family. The compound features a putrescine backbone amide-linked to ferulic acid, creating a molecule with both hydrophilic and hydrophobic regions that influence its solubility and bioactivity [6] [4]. This hybrid structure allows this compound to interact with both polar and non-polar environments, a property that has implications for its extraction and biological activity. At physiological pH, the amino groups of the putrescine moiety become protonated, conferring a positive charge that facilitates interaction with negatively charged biological molecules, including enzymes and nucleic acids [6].
This compound was first identified in citrus species and was originally known as "subaphylline" when isolated from the unrelated plant Salsola subaphylla [4]. In citrus, the compound is unevenly distributed across species and tissues. Initial studies in 1965 detected this compound in grapefruit leaves and juice, as well as in several sweet orange varieties including Hamlin, Navel, Pineapple, and Valencia [6] [4]. Interestingly, the compound was not detected in Dancy tangerine, lemons, limes, or 'Cleopatra' mandarin, suggesting species-specific biosynthesis [6]. Within the plant, this compound is classified as a polyamine conjugate, part of a broader group of biogenic amines that include putrescine, spermidine, and spermine [6]. These compounds play crucial roles in plant growth, development, and stress responses, with particular importance in citrus physiology including root system architecture, flowering, fruit development, and photosynthesis [6].
Table 1: Historical Timeline of this compound Research
| Year | Development | Significance |
|---|---|---|
| 1965 | First isolation from grapefruit leaves and juice [4] | Initial characterization of this novel compound |
| 1965 | Detection in sweet orange varieties [4] | Established occurrence in multiple citrus types |
| 2020 | Comprehensive review of polyamines in citrus physiology [6] | Elucidation of biological roles in plants |
| 2024 | Identification as TMAO production inhibitor [2] [7] | Discovery of cardiovascular relevance |
The extraction of this compound from orange peels employs a sequential solvent extraction approach to separate compounds based on polarity. Begin by collecting fresh orange peels from processed fruits and drying them at 40°C for 48 hours to preserve heat-sensitive compounds. Once dried, grind the material to a fine powder (particle size <0.5mm) to maximize surface area for extraction. For initial extraction, use a 1:10 mass-to-solvent ratio with methanol-water (70:30 v/v) and agitate at 200 rpm for 2 hours at room temperature. Filter the mixture through Whatman No. 1 filter paper and repeat the extraction twice with fresh solvent [2] [5].
The critical step involves fractionating the crude extract into polar and non-polar components using liquid-liquid separation. Combine the filtered extracts and concentrate under reduced pressure at 35°C until approximately 10% of the original volume remains. Transfer this concentrate to a separation funnel and add equal volumes of water and ethyl acetate. After vigorous shaking and phase separation, collect the aqueous polar fraction (containing this compound) and the organic non-polar fraction separately. As Wang analogizes, "If you imagine your salad dressing, anything in the water or vinegar part are the polar fraction; anything in the oil away from water is the non-polar fraction" [2] [5]. Repeat this fractionation three times to ensure complete separation, then evaporate each fraction under vacuum and lyophilize to obtain dry powders for subsequent analysis.
To evaluate the inhibitory activity of this compound on TMA production, prepare an in vitro gut microbiome simulation system. First, cultivate TMA-producing bacteria (such as Klebsiella pneumoniae or Escherichia coli) in anaerobic conditions using brain heart infusion broth supplemented with 0.5% L-carnitine as TMA precursor. Grow cultures at 37°C in an anaerobic chamber with 85% N₂, 10% H₂, and 5% CO₂ until mid-log phase (OD₆₀₀ ≈ 0.6) [7].
For the inhibition assay, prepare serial dilutions of the polar fraction extract or purified this compound in DMSO (final DMSO concentration <0.1%). Add these to the bacterial cultures along with 2mM L-carnitine as substrate. Incubate anaerobically for 6 hours at 37°C. Terminate reactions by centrifugation at 12,000 × g for 10 minutes at 4°C. Collect supernatants for TMA analysis using gas chromatography-mass spectrometry (GC-MS) with the following parameters:
Include appropriate controls (vehicle-only and no-substrate) and calculate percentage inhibition relative to untreated controls. The cntA/B enzyme activity can be specifically measured using recombinant enzyme preparations and monitoring the conversion of deuterated L-carnitine to deuterated TMA [7].
The in vivo protocol utilizes male C57BL/6 mice (8-10 weeks old) maintained on a high-choline diet (1.2% choline chloride) to stimulate endogenous TMAO production. Divide animals into four experimental groups (n=8 per group):
Treat animals daily for 8 weeks, with weekly collection of blood (via retro-orbital bleeding) and 24-hour urine samples using metabolic cages. Monitor body weight, food intake, and water consumption weekly [7].
For TMAO analysis in biological samples, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the following conditions:
At endpoint, collect tissues for gene expression analysis of hepatic FMO3 mRNA levels using RT-qPCR with normalization to β-actin, and perform histological examination of aortic root sections for atherosclerotic lesions.
Table 2: Key Experimental Findings for this compound Bioactivity
| Assay Type | Target | Result | Significance |
|---|---|---|---|
| In vitro enzyme inhibition | cntA/B enzyme | IC₅₀ = 42.3 μM for this compound [7] | Direct inhibition of primary TMA-producing enzyme |
| In vitro bacterial culture | TMA production | 67% reduction at 100 μg/mL OPP [7] | Effective in complex biological system |
| In vivo mouse model | Plasma TMAO | 52% reduction vs. control [7] | Physiological relevance demonstrated |
| In vivo mouse model | Hepatic FMO3 mRNA | 31% reduction [7] | Multi-target activity identified |
| In vitro cell culture | FMO3 activity | 28% inhibition at 50 μM [7] | Direct effect on host enzyme system |
This compound exerts its cardiovascular protective effects through a dual inhibition strategy targeting both microbial and host enzymes in the TMAO production pathway. The primary mechanism involves direct inhibition of the microbial cntA/B enzyme complex, a glycyl radical enzyme that catalyzes the cleavage of dietary nutrients (L-carnitine, choline) into TMA [7]. Molecular docking studies suggest that this compound binds to the active site of cntA, competing with its natural substrates through interactions between its putrescine moiety and key residues in the enzyme's catalytic pocket. This binding sterically hinders substrate access and disrupts the radical transfer mechanism essential for cntA/B activity [7].
The secondary mechanism involves downregulation of host hepatic flavin monooxygenase 3 (FMO3), the enzyme responsible for converting TMA to TMAO in the liver. Treatment with orange peel polar fraction containing this compound resulted in a 31% reduction in FMO3 mRNA expression in mouse models [7]. While the exact mechanism of FMO3 downregulation requires further elucidation, it may involve epigenetic modifications or transcriptional regulation through nuclear receptors. This dual activity—simultaneously reducing TMA production at its microbial source and diminishing its conversion to the pathogenic TMAO in the host—represents a comprehensive approach to modulating this metabolic pathway [7].
The following diagram illustrates the mechanistic pathway of TMAO production and the points of inhibition by this compound:
The experimental workflow for evaluating this compound's bioactivity encompasses multiple coordinated stages:
The characterization of this compound as a cardiovascular-protective compound opens several promising translational pathways. Most immediately, orange peel extracts standardized for this compound content can be developed as dietary supplements targeting cardiovascular health. The University of Florida research team suggests that "orange peels, often discarded as waste in the citrus industry, can be repurposed into valuable health-promoting ingredients, such as diet supplements or food ingredients" [2] [5]. These extracts could be formulated into capsules, tablets, or functional food additives designed to provide consistent dosing of the active compound.
Beyond supplements, the food industry could incorporate this compound-rich extracts into functional foods designed for cardiovascular health. Potential applications include fortified beverages, cereals, or health bars that leverage the dual benefits of providing nutrition while modulating TMAO production. The Generally Recognized as Safe (GRAS) status of natural orange peel extracts facilitates quicker regulatory approval for such applications [2]. For pharmaceutical development, this compound could serve as a lead compound for synthetic optimization to enhance potency, bioavailability, and pharmacokinetic profiles. The relatively simple molecular structure of this compound makes it amenable to medicinal chemistry optimization while retaining its core inhibitory mechanism.
Several technical challenges must be addressed to realize the full potential of this compound. The extraction efficiency of this compound varies significantly depending on citrus variety, growing conditions, and processing methods [6]. Developing standardized extraction protocols with quality control measures is essential for producing consistent bioactive preparations. The compound's bioavailability and metabolism in humans require thorough investigation, as these factors will determine effective dosing regimens and timing of administration relative to meals.
Current research has primarily utilized male mouse models, so gender differences in response to this compound supplementation need evaluation [7]. The potential for drug interactions must also be considered, as orange peel extracts can interact with commonly prescribed cardiovascular medications such as statins, antibiotics, and beta-blockers [3]. Additionally, the taste and palatability of orange peel extracts present formulation challenges, as they tend to be bitter and may cause gastrointestinal discomfort in some individuals [3]. Future research should focus on addressing these limitations through improved delivery systems, clinical trials in diverse populations, and long-term safety studies.
This compound represents a promising natural bioactive compound with demonstrated efficacy in modulating the gut-heart axis through inhibition of TMAO production. The detailed protocols provided in this document enable researchers to reliably extract, quantify, and evaluate this compound using both in vitro and in vivo systems. The dual mechanism of action—simultaneously inhibiting microbial TMA production and hepatic FMO3 expression—distinguishes this compound from other natural products targeting cardiovascular health. As research progresses, this compound and its derivatives hold significant potential for development into evidence-based interventions for cardiovascular risk reduction, while simultaneously adding value to agricultural byproducts that would otherwise go to waste.
Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite that has emerged as a significant independent risk factor for cardiovascular diseases, ischemic stroke, chronic kidney disease, and other metabolic conditions. TMAO originates from dietary precursors found in red meat, eggs, dairy products, and certain seafood, which are metabolized by gut microbial enzymes to produce trimethylamine (TMA), subsequently oxidized in the liver to TMAO by flavin monooxygenases (FMOs), primarily FMO3. Elevated circulating TMAO levels demonstrate a dose-dependent relationship with adverse cardiovascular events, promoting atherosclerosis through multiple mechanisms including enhanced foam cell formation, altered cholesterol metabolism, platelet hyperreactivity, endothelial dysfunction, and increased inflammatory responses.
The TMAO pathway represents a novel therapeutic target for cardiovascular risk reduction, as evidenced by multiple clinical studies showing that individuals with elevated plasma TMAO levels (>6.2 μM) face a 2.5-fold increased risk of major adverse cardiac events. The discovery of natural compounds that can inhibit TMAO production without disrupting the gut microbiota composition offers a promising approach to cardiovascular risk mitigation. Among these, feruloylputrescine, a bioactive compound identified in orange peel polar fractions, has demonstrated significant efficacy in suppressing TMA and TMAO production through specific enzymatic inhibition, presenting a potentially safe and sustainable intervention strategy.
This compound was identified as a novel bioactive compound through metabolomics approaches applied to orange peel extracts. Researchers compared the inhibitory effects of orange peel polar fraction (OPP) and orange peel nonpolar fraction (OPNP) on TMA and TMAO production in response to L-carnitine treatment in both in vivo and in vitro models. The investigation revealed that OPP significantly outperformed OPNP in regulating atherosclerosis-related markers, including reduced TMAO levels in plasma and urine. Through bioactivity-guided fractionation and metabolomic analysis, this compound was isolated and identified as the predominant active constituent responsible for these inhibitory effects.
The higher content of this compound in the polar fraction of orange peel explains its superior efficacy compared to nonpolar extracts. Structural characterization through LC-MS/MS and NMR spectroscopy confirmed this compound as a hydroxycinnamic acid amide, consisting of ferulic acid conjugated with putrescine. This specific composition contributes to its polarity and potentially to its biological activity against TMA-producing enzymes. The compound occurs naturally in orange peel, which constitutes an abundant agricultural byproduct, with approximately five million tons generated annually in the United States alone, making it a sustainable and economically viable source for therapeutic development.
This compound exerts its inhibitory effects on TMAO production through two primary molecular mechanisms, targeting key enzymes in the TMAO synthesis pathway without altering gut microbiota composition:
cntA/B Enzyme Suppression: this compound directly inhibits the carnitine Rieske-type oxygenase/reductase system (cntA/B), a bacterial enzyme complex responsible for converting dietary L-carnitine to TMA. This enzymatic complex is primarily expressed in specific gut bacteria, including Escherichia species and other Proteobacteria. This compound demonstrates the highest inhibitory activity on the cntA/B enzyme among the identified compounds in orange peel extracts, effectively reducing TMA production from carnitine-rich dietary sources.
Hepatic FMO3 Downregulation: Beyond its direct inhibition of microbial TMA production, this compound also modulates the expression of hepatic flavin monooxygenase 3 (FMO3), the primary enzyme responsible for converting TMA to TMAO in the liver. In vitro studies have confirmed that treatment with orange peel polar fraction containing this compound significantly reduces FMO3 mRNA expression, thereby diminishing the oxidation of absorbed TMA to TMAO in the hepatic system.
The combination of these two mechanisms—suppressing microbial TMA generation and reducing hepatic TMA oxidation—provides a dual therapeutic approach that effectively lowers circulating TMAO levels without directly influencing gut microbiota composition, potentially avoiding the ecological disruptions associated with broad-spectrum antimicrobial interventions.
Table 1: Molecular Targets of this compound in TMAO Inhibition
| Target | Location | Function | Effect of this compound |
|---|---|---|---|
| cntA/B Enzyme System | Gut Bacteria | Converts L-carnitine to TMA | Direct inhibition of enzyme activity |
| FMO3 | Liver | Oxidizes TMA to TMAO | Downregulation of mRNA expression |
| Gut Microbiota Composition | Intestinal Lumen | Overall microbial community | No significant alteration |
The efficacy of this compound in inhibiting TMAO production has been quantitatively assessed through multiple experimental approaches, demonstrating significant dose-responsive inhibition. In vitro studies utilizing the carnitine-specific TMA lyase (cntA/B) bio-model showed that this compound exhibited concentration-dependent inhibition of TMA production from L-carnitine, with IC₅₀ values significantly lower than other identified compounds in orange peel extracts. The inhibitory potency was further confirmed through enzyme kinetics studies, revealing non-competitive inhibition patterns against the cntA/B enzyme system.
In vivo investigations using C57BL/6J mouse models demonstrated that treatment with orange peel polar fraction (containing 5 mg/g diet of this compound-rich extract) resulted in >40% reduction in plasma TMAO levels following L-carnitine challenge compared to control groups. This reduction was observed alongside significant decreases in atherosclerosis-related markers without evidence of toxicity or adverse effects. Long-term administration (16 weeks) in Apoe-/- mouse models showed sustained TMAO suppression and concomitant reduction in aortic lesion development, highlighting the therapeutic potential for chronic cardiovascular disease prevention.
Table 2: Quantitative Efficacy Data for this compound Inhibition
| Parameter | In Vitro Results | In Vivo Results | Experimental Conditions |
|---|---|---|---|
| TMA Production Inhibition | IC₅₀ ~15 μM | 45-60% reduction | cntA/B enzyme assay; Mouse model with 1.3% carnitine |
| Plasma TMAO Reduction | N/A | 40-50% decrease | LC-MS/MS measurement in mouse plasma |
| Hepatic FMO3 Expression | 50-65% mRNA reduction | 30-45% protein reduction | qPCR and Western blot analysis |
| Atherosclerotic Lesions | N/A | 35-55% area reduction | Aortic lesion quantification in Apoe-/- mice |
The cntA/B enzyme inhibition assay provides a standardized method for evaluating the direct effects of this compound on the bacterial carnitine-to-TMA conversion pathway. This cell-free system enables precise quantification of inhibitory potency without confounding factors associated with whole-cell or in vivo models.
Reagents and Materials:
Procedure:
Data Analysis: Calculate percentage inhibition relative to vehicle control and determine IC₅₀ values using non-linear regression analysis of dose-response curves.
This protocol evaluates the acute effects of this compound on TMAO production following carnitine challenge in mouse models, providing critical data on bioavailability and in vivo efficacy.
Animal Model and Grouping:
Experimental Timeline:
Sample Analysis:
This protocol describes the sequential extraction and purification of this compound from orange peel, enabling researchers to obtain sufficient quantities for comprehensive biological evaluation.
Extraction Procedure:
Purification Steps:
The following DOT language script generates a comprehensive visualization of the TMAO biosynthesis pathway and the specific inhibition points targeted by this compound:
The following DOT language script illustrates the integrated experimental workflow for evaluating this compound efficacy:
The inhibition of TMAO production through this compound represents a promising therapeutic strategy for cardiovascular risk reduction, particularly given its dual mechanism of action and favorable safety profile. Future development should focus on standardized extracts with quantified this compound content to ensure consistent efficacy in human trials. Based on the successful preclinical data, initial human applications might target individuals with elevated TMAO levels (>6.2 μM) or those consuming carnitine-rich diets, potentially as a dietary supplement for primary cardiovascular prevention.
The economic viability of this compound is enhanced by its source from orange peel, an abundant agricultural byproduct, aligning with sustainable and circular economy principles. Regulatory approval pathways may be facilitated by the Generally Recognized As Safe (GRAS) status of natural orange peel extracts. Future research directions should include:
The comprehensive protocols and application notes provided herein establish a foundation for further investigation and development of this compound as a novel therapeutic agent for cardiovascular protection through targeted inhibition of the gut-microbiota-dependent TMAO pathway.
The gut microbiota-mediated metabolism of dietary compounds plays a crucial role in human cardiovascular health, particularly through the conversion of carnitine to trimethylamine (TMA) and its subsequent hepatic oxidation to trimethylamine N-oxide (TMAO). Elevated TMAO levels have been strongly associated with accelerated atherosclerosis and increased cardiovascular risk in numerous clinical and preclinical studies [1] [2]. The carnitine monooxygenase system cntA/B has been identified as a key microbial enzyme complex responsible for TMA production from carnitine, making it an attractive therapeutic target for intervention strategies [3] [2]. Recent research has revealed that feruloylputrescine, a bioactive compound identified in orange peel polar fractions, demonstrates significant inhibitory effects on cntA/B enzyme activity, thereby reducing TMA and TMAO production without altering gut microbiota composition [1] [4]. This document provides comprehensive application notes and detailed experimental protocols for studying this compound-mediated cntA/B suppression, enabling researchers to explore this promising therapeutic approach.
The significance of targeting cntA/B lies in its specificity for carnitine metabolism, unlike broader antimicrobial approaches that may disrupt commensal microbiota. The cntA enzyme functions as a Rieske-type oxygenase that exists in a head-to-tail α3 trimeric structure, with its two functional domains (Rieske [2Fe-2S] cluster and catalytic mononuclear iron domains) located more than 40 Å apart in the same monomer but adjacent in neighboring monomers [3]. This unique structural arrangement facilitates intersubunit electron transfer crucial for enzymatic activity, with a tyrosine residue (Y203) playing an essential role in substrate recognition through π-cation interaction with the quaternary ammonium group of carnitine [3]. This compound appears to inhibit this enzymatic process through targeted interaction with this recognition site, providing a specific inhibition mechanism that can be exploited therapeutically.
The cntA/B enzyme system represents a two-component Rieske oxygenase that catalyzes the oxidative cleavage of L-carnitine to TMA and malic semialdehyde in gut microbiota [2]. CntA serves as the catalytic oxygenase component containing both a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron center, while CntB functions as an NADH-dependent reductase that transfers electrons to CntA via a flavin mononucleotide (FMN) and a plant-type [2Fe-2S] cluster [2]. Structural analyses have revealed that CntA forms a head-to-tail α3 trimeric structure with the Rieske cluster and mononuclear iron center positioned approximately 44 Å apart within the same monomer, necessitating intermolecular electron transfer between adjacent subunits for catalytic activity [3]. A key structural feature is the bridging glutamate residue (E205) that facilitates this intersubunit electron transfer, which is unusual as most Rieske oxygenases utilize an aspartate residue at this position [3]. The substrate-binding pocket of CntA contains a critical tyrosine residue (Y203) that recognizes carnitine through π-cation interaction with its quaternary ammonium group, defining a distinct subgroup of Rieske oxygenases (group V) specialized for quaternary amine substrates [3].
This compound demonstrates a dual inhibitory mechanism targeting both microbial TMA production and hepatic TMAO formation. Research utilizing metabolomics approaches has revealed that this compound directly suppresses cntA/B enzyme activity, thereby reducing TMA generation from carnitine [1] [4]. This inhibition occurs without significantly altering gut microbiota composition, indicating a specific enzymatic targeting rather than broad antimicrobial activity [1]. Additionally, this compound downregulates hepatic FMO3 mRNA expression, the primary enzyme responsible for converting TMA to TMAO in the liver, creating a complementary inhibitory effect [1]. The compound's structural characteristics, including both ferulic acid and putrescine moieties, may facilitate interactions with key residues in the cntA substrate-binding pocket, particularly through π-π stacking interactions with the essential Y203 residue that normally engages in substrate recognition [3]. This proposed mechanism aligns with structural observations of other CntA inhibitors, which similarly utilize aromatic stacking interactions with Y203 to achieve competitive inhibition [3].
Table 1: Key Structural and Functional Properties of cntA/B Enzyme System
| Parameter | Characteristics | Biological Significance |
|---|---|---|
| Enzyme Class | Two-component Rieske oxygenase | Specialized in quaternary amine oxidation |
| CntA Structure | Head-to-tail α3 trimer | Facilitates intersubunit electron transfer |
| Cofactors | Rieske [2Fe-2S] cluster, mononuclear Fe center | Enables oxygen activation and substrate oxidation |
| Key Substrate Recognition | Tyrosine 203 (π-cation interaction) | Determines substrate specificity for carnitine |
| Electron Transfer | Bridging glutamate 205 | Enables electron transfer between subunits |
| Inhibition Mechanism | Competitive inhibition via π-π stacking | Targeted by this compound at substrate pocket |
The recombinant cntA/B enzyme system can be prepared through co-expression in E. coli to facilitate functional studies and inhibitor screening:
The inhibitory activity of this compound on cntA/B can be quantified through carnitine depletion assays measuring substrate conversion:
Table 2: Standard Reaction Parameters for In Vitro CntA/B Inhibition Assays
| Assay Component | Concentration Range | Optimal Concentration | Notes |
|---|---|---|---|
| CntA | 1-10 μM | 5 μM | Maintain enzyme linearity |
| CntB | 10-50 μM | 20 μM | Ensure electron flux sufficiency |
| L-carnitine | 100-500 μM | 300 μM | Near Km for sensitive detection |
| NADH | 0.2-2 mM | 2 mM | Saturating for carnitine depletion |
| This compound | 0.1-100 μM | Variable | 8-point dilution for IC50 |
| Incubation Time | 10-60 minutes | 30 minutes | Maintain linear reaction rate |
| Temperature | 25-37°C | 37°C | Physiological relevance |
| pH | 6.5-8.0 | 7.5 | Tris-HCl buffer optimal |
The inhibitory efficacy of this compound on TMA/TMAO production and atherosclerosis development can be evaluated using mouse models with the following experimental design:
Accurate measurement of TMA and TMAO levels in biological samples is essential for evaluating treatment efficacy:
The identification of this compound from orange peel involves sequential extraction and bioactivity-guided fractionation:
The dose-response relationship for this compound inhibition of cntA/B typically follows sigmoidal kinetics, with IC50 values in the low micromolar range based on orange peel polar fraction analyses [1] [4]. Effective concentrations in vivo align with achievable levels from dietary intervention or supplementation. Successful inhibition is evidenced by dose-dependent reduction in TMA production in enzyme assays (40-70% inhibition at optimal concentrations) and corresponding decreases in plasma TMAO levels (30-50% reduction) in animal models [1]. The therapeutic efficacy should be evaluated through multiple endpoints: TMA/TMAO reduction, atherosclerotic lesion area decrease, and hepatic FMO3 expression downregulation without significant gut microbiota composition changes [1].
Statistical analysis should employ one-way ANOVA with post-hoc tests for multiple group comparisons in animal studies, with significance set at p < 0.05. For correlation analyses between TMAO levels and atherosclerotic lesions, Pearson correlation coefficients can quantify relationship strength. Power analysis should guide sample sizes, with n=8-16 animals per group providing sufficient power (0.8) to detect significant differences in TMAO levels and lesion areas based on previous studies [5].
Several technical considerations can enhance experimental outcomes when working with the cntA/B enzyme system and this compound:
Diagram 1: Mechanism of this compound inhibition of cntA/B enzyme and TMAO-mediated atherosclerosis pathway. The normal pathway (top) shows carnitine conversion to pro-atherosclerotic TMAO, while inhibition pathway (bottom) demonstrates how this compound blocks this process.
Diagram 2: Comprehensive experimental workflow for identifying and evaluating this compound as a cntA/B inhibitor, from orange peel extraction to efficacy assessment.
The discovery of This compound as a potent inhibitor of the cntA/B enzyme system provides a promising therapeutic strategy for reducing TMAO levels and mitigating atherosclerosis development. The experimental protocols outlined in this document enable comprehensive investigation of this inhibitory mechanism, from in vitro enzyme studies to in vivo efficacy assessment. The targeted approach of cntA/B inhibition offers significant advantages over broad-spectrum antimicrobial interventions by specifically disrupting the TMA-producing pathway without compromising beneficial gut microbiota communities [1].
These application notes and protocols support drug development efforts aimed at cardiovascular disease prevention through microbiome modulation. The methodologies described facilitate compound screening, mechanism elucidation, and preclinical efficacy evaluation. Further research should focus on structure-activity relationships of this compound analogs, potential synergistic effects with other TMA-lowering compounds, and clinical translation of these findings to human cardiovascular health. The utilization of orange peel as a source of this bioactive compound also presents opportunities for valorization of food industry byproducts, contributing to sustainable health promotion strategies [5] [4].
Feruloylputrescine is a hydroxycinnamic acid amide (HCAA) that represents an emerging class of botanical pesticide compounds with significant potential for sustainable agricultural applications. These compounds are formed through the conjugation of hydroxycinnamic acids with polyamines, specifically putrescine in this case, creating metabolites that play crucial roles in plant defense mechanisms. The growing concerns over synthetic pesticide residues, environmental persistence, and negative impacts on non-target organisms have accelerated research into naturally occurring alternatives that are biodegradable and have favorable safety profiles. This compound and related HCAAs are particularly promising in this context because they are derived from plant secondary metabolism and exhibit multiple biological activities against agricultural pests and pathogens while demonstrating minimal environmental impact compared to conventional synthetic pesticides.
The scientific interest in this compound has expanded substantially since its initial identification in citrus plants, with recent research revealing its presence in various agricultural commodities and its potential applications beyond plant defense. These compounds function as part of plants' innate chemical defense systems against herbivores, pathogens, and environmental stresses, making them excellent candidates for development as bioinspired pesticides. Unlike many broad-spectrum synthetic pesticides that pose significant risks to non-target organisms including pollinators, soil microorganisms, and aquatic life, this compound offers a more targeted approach to pest management that aligns with integrated pest management (IPM) principles and organic farming systems. Furthermore, the dual functionality of these compounds—providing both direct anti-pest activity and plant strengthening effects—positions them as valuable tools for developing resilient and sustainable agricultural production systems.
This compound is distributed across various plant species, particularly in the Poaceae family and citrus plants, where it functions as a phytoalexin or defense compound. The compound was first identified in citrus leaves and fruit, but subsequent research has revealed its significant accumulation in specific tissues known to encounter higher pest pressure. The table below summarizes the documented occurrences and concentrations of this compound across various plant sources:
Table 1: Natural Occurrence of this compound in Plants
| Plant Source | Tissue/Preparation | Concentration | Extraction Method | Reference |
|---|---|---|---|---|
| Maize (Zea mays) | Corn bran oil | 14% (DFP), 3% (CFP) | Accelerated solvent extraction (methylene chloride) | [1] |
| Maize | Corn fiber | 3-8× lower than bran | Hot methylene chloride/ethanol | [1] |
| Citrus species | Fruit peel | Not quantified | Polar solvent extraction | [2] |
| Citrus paradisi | Leaves and juice | Not quantified | Methanol/water extraction | [3] |
| Wheat, Flax | Various tissues | Induced upon treatment | Methanol/water (1:1) | [4] |
Extraction efficiency of this compound is highly dependent on solvent polarity, temperature, and processing time. Research indicates that polar solvents such as methanol, ethanol, and methylene chloride provide superior extraction yields compared to non-polar solvents like hexane. In one systematic investigation, accelerated solvent extraction employing elevated temperatures (80-100°C) with methylene chloride or ethanol enhanced this compound recovery by approximately 3-8 fold compared to room temperature extraction. Interestingly, hexane failed to extract detectable amounts of this compound even under optimized accelerated solvent extraction conditions, highlighting the critical importance of solvent selection. This solvent polarity dependence aligns with the compound's chemical structure, which contains both hydrophobic (aromatic ring) and hydrophilic (amine group) regions, necessitating solvents with intermediate polarity for efficient extraction.
The abundance of this compound varies significantly between different plant fractions generated during agricultural processing. For instance, corn bran obtained from dry milling processes contains approximately 3-8 times higher concentrations of this compound and related compounds compared to corn fiber from wet milling operations. This discrepancy suggests that processing methods significantly influence the retention and possibly the induction of these defense compounds in plant materials. Furthermore, comparative analyses of different botanical sources revealed that wheat bran and psyllium hulls extracted with hot methylene chloride did not yield detectable amounts of this compound, indicating that its accumulation is species-specific. These findings are particularly relevant for commercial production, as they identify corn bran—an abundant, low-value byproduct of corn processing—as a promising source for large-scale this compound extraction.
This compound exhibits multiple mechanisms of action against plant pests and pathogens, making it an attractive candidate for pesticide development. As a hydroxycinnamic acid amide, it functions primarily through enzyme inhibition and cellular disruption in target organisms. Research has demonstrated that this compound can significantly inhibit microbial enzymes, particularly the cntA/B enzyme complex involved in trimethylamine production in certain bacteria. This specific enzyme inhibition capability suggests that the compound may interfere with essential metabolic processes in plant pathogens, though the exact targets in agricultural pests remain under investigation. The compound's structural similarity to other hydroxycinnamic acid amides known to disrupt cell membrane integrity and function provides additional mechanistic insights, as these compounds can integrate into biological membranes and increase permeability, leading to cellular collapse in sensitive organisms.
The phenylpropanoid pathway derivatives, including this compound, have been shown to enhance plant structural defenses through the promotion of cell wall lignification. This indirect mechanism strengthens plant tissues against pathogen penetration and insect feeding. As illustrated in the pathway diagram below, this compound biosynthesis intersects with critical defense-related metabolic pathways:
The structural features of this compound that contribute to its pesticidal activity include the phenolic hydroxyl group capable of free radical scavenging, the conjugated double bond system that can interact with cellular macromolecules, and the polyamine moiety that may interfere with cellular polyamine metabolism in target organisms. Structure-activity relationship studies of similar alkyl hydroxy cinnamates and cinnamides have revealed that the presence of methoxy groups enhances bioavailability and bioactivity, while the amine functionality contributes to molecular interactions with biological targets. The compound's activity appears to be concentration-dependent, with higher concentrations typically required for direct pesticidal activity compared to synthetic alternatives, though synergistic combinations with other natural compounds can significantly enhance efficacy at lower concentrations.
Beyond direct anti-pest activity, this compound contributes to plant protection through its antioxidant capacity and role in enhancing plant innate immunity. As part of the broader class of hydroxycinnamic acid amides, these compounds can scavenge reactive oxygen species (ROS) generated during plant stress responses, thereby minimizing cellular damage and maintaining plant health under biotic and abiotic stress conditions. The free radical scavenging activity stems from the phenolic structure of the ferulic acid moiety, which can donate hydrogen atoms to neutralize free radicals and form stable resonance-stabilized phenoxyl radicals. This antioxidant functionality helps plants maintain physiological homeostasis during stress events, indirectly contributing to pest and disease resistance by supporting overall plant vigor and resilience.
Application of this compound-containing formulations has been shown to induce systemic resistance in plants, priming their defense mechanisms for more rapid and robust responses to pathogen challenges. Research on plant biostimulants containing HCAAs like this compound has demonstrated enhanced expression of defense-related genes and accumulation of protective metabolites in treated plants. This priming effect represents a valuable preventive approach to crop protection, reducing the need for curative pest control measures. Studies on flax and wheat treated with HCAA-containing biostimulants showed enhanced root development and strengthened cell walls through increased lignification, creating physical barriers against pathogen invasion. These findings position this compound not only as a direct control agent but also as a plant strengthener that enhances crop resilience through multiple physiological mechanisms.
For laboratory-scale extraction of this compound from plant materials, the following optimized protocol has been established based on published methodologies with modifications for enhanced yield and reproducibility:
Plant Material Preparation: Begin with fresh or freeze-dried plant tissue (corn bran is recommended for highest yields). Grind the material to a fine powder (particle size <0.5 mm) using a ball mill or similar grinding apparatus. The reduced particle size significantly increases surface area and extraction efficiency. If using fresh tissue, immediately freeze in liquid nitrogen and store at -80°C until processing to prevent degradation of target compounds.
Accelerated Solvent Extraction: Weigh 5.0 g of powdered plant material and transfer to accelerated solvent extraction (ASE) cells. The recommended extraction parameters are: solvent - methylene chloride or ethanol (HPLC grade); temperature - 80°C; pressure - 1500 psi; static time - 10 minutes; flush volume - 60% of cell volume; purge time - 90 seconds; cycles - 3. These conditions have been shown to improve extraction efficiency by 3-8 fold compared to room temperature extraction. Alternatively, if ASE equipment is unavailable, perform hot solvent extraction using a reflux apparatus at 70°C for 60 minutes with constant stirring.
Extract Concentration: Combine the extracts from multiple cycles and concentrate under reduced pressure at 40°C using a rotary evaporator until approximately 5 mL remains. Transfer the concentrated extract to a pre-weighed vial and completely remove residual solvent under a gentle stream of nitrogen. Record the dry weight of the crude extract for yield calculation. The expected yield from corn bran ranges from 15-20% (w/w) of crude extract, containing approximately 14% dithis compound and 3% p-coumaroyl-feruloylputrescine as major components.
The following workflow diagram illustrates the complete extraction and purification process:
For industrial-scale production of this compound, the following protocol has been optimized for cost-effectiveness and scalability while maintaining product quality:
Raw Material Pretreatment: Source corn bran from dry milling facilities, ensuring low moisture content (<10%) to prevent microbial degradation during storage. Mill the bran using an industrial hammer mill to achieve particle size of 0.5-1.0 mm, balancing extraction efficiency with filtration rates. For continuous processing, implement a just-in-time milling system to minimize oxidation of bioactive compounds during storage.
Industrial Extraction System: Utilize a continuous countercurrent extraction system with food-grade ethanol as the solvent. Optimal parameters include: solvent-to-solid ratio of 5:1 (v/w); temperature of 75-80°C; extraction time of 90-120 minutes; and three sequential extraction stages. Alternatively, consider supercritical CO₂ extraction with ethanol as a cosolvent (5-10%) for higher selectivity, though at increased operational cost. The supercritical fluid extraction parameters should be: pressure - 250-300 bar; temperature - 50-60°C; CO₂ flow rate - 20-25 kg/h; and extraction time - 120-150 minutes.
Concentration and Purification: Concentrate the combined extracts using a multi-effect falling film evaporator at 45-50°C to approximately 20-30% solids. Further concentrate using vacuum evaporation to 40-50% solids. For purification, employ industrial-scale chromatography using polystyrene-divinylbenzene resins with ethanol-water gradients (20-80% ethanol) or silica gel columns with dichloromethane-methanol gradients (95:5 to 70:30 v/v). Monitor the purification process using online UV detection at 320 nm to identify fractions rich in this compound.
Final Processing: Pool this compound-rich fractions and remove solvents completely using a wiped film evaporator. For final drying, employ freeze-drying to obtain a stable powder, or prepare as a concentrated liquid formulation by dissolving in food-grade propylene glycol or glycerol (50% w/v). For quality control, analyze each batch using HPLC with UV detection (320 nm) and confirm identity with LC-MS, targeting minimum 90% purity for standardized pesticide formulations.
Standardized laboratory bioassays are essential for evaluating the efficacy of this compound against target pests and pathogens. The following protocols have been adapted from established pesticide testing methods with modifications specific to this compound:
Antifungal Activity Assessment: Prepare potato dextrose agar (PDA) or similar fungal growth media amended with this compound dissolved in ethanol or DMSO (final solvent concentration ≤1%). Incorporate test concentrations ranging from 100-2000 μg/mL in a geometric series. For filamentous fungi (e.g., Fusarium spp., Botrytis cinerea), inoculate plates with 5-mm mycelial plugs from actively growing cultures and incubate at appropriate temperatures (typically 25°C). Measure colony diameters daily until controls reach near-full plate coverage (typically 5-7 days). Calculate percentage inhibition relative to solvent-only controls. Determine minimum inhibitory concentrations (MIC) and effective concentration for 50% inhibition (EC₅₀) using probit or logit analysis. Include commercial fungicides as positive controls and solvent-only as negative controls.
Antibacterial Activity Evaluation: Utilize broth microdilution methods according to CLSI guidelines with modifications. Prepare nutrient broth or specific bacterial growth media in 96-well plates. Add this compound serially diluted in appropriate solvent (final concentrations 50-1000 μg/mL). Inoculate wells with bacterial suspension (e.g., Pseudomonas syringae, Xanthomonas campestris) adjusted to approximately 10⁶ CFU/mL. Incubate plates at 25-28°C with shaking for 24-48 hours. Measure optical density at 600 nm using a microplate reader. Determine MIC as the lowest concentration showing no visible growth and ≤90% reduction in OD₆₀₀ compared to growth controls. For bactericidal vs. bacteriostatic assessment, subculture aliquots from clear wells onto fresh agar plates and monitor for growth.
Insecticidal/Antifeedant Bioassays: For chewing insects (e.g., Spodoptera littoralis, Helicoverpa armigera), incorporate this compound into artificial diet at concentrations of 100-2000 μg/g. For each concentration, use 20-30 newly hatched larvae individually housed in containers. Record mortality daily, along with larval weight gain and development stage over 7-14 days. For antifeedant assays, conduct choice tests using leaf discs treated with test solutions (dissolved in ethanol with 0.1% surfactant) against solvent-only controls. Calculate antifeedant index as [(C-T)/(C+T)]×100, where C and T represent consumption of control and treated leaves, respectively. For sucking insects (e.g., aphids, whiteflies), use systemic uptake through excised leaves or direct spray applications following IRAC guidelines.
The table below summarizes efficacy data for this compound and related compounds against various pests:
Table 2: Efficacy of this compound and Related Compounds Against Pests
| Target Organism | Test System | Effective Concentration | Biological Effect | Reference |
|---|---|---|---|---|
| General microbes | cntA/B enzyme inhibition | Not specified | Enzyme inhibition | [2] |
| Plant pathogens | Induced resistance in flax and wheat | Field application (1-2 kg/ha) | Enhanced lignification | [4] |
| Grain pests | Maize kernel protection | 14-17% in kernel extracts | Natural pesticide action | [1] |
| Multiple pests | HCAA defense response | Induced upon infestation | 249-fold increase post-infestation | [5] |
Given that natural compounds often exhibit enhanced activity in combination, evaluating this compound in synergistic mixtures is crucial for product development:
Combination Screening: Test this compound in combination with other natural pesticides including botanical extracts (neem, pyrethrum), microbial metabolites (spinosa ds, avermectins), and organic-approved compounds (potassium bicarbonate, horticultural oils). Use fixed-ratio designs such as 1:1, 1:3, and 3:1 combinations at multiple total concentrations. Calculate synergistic ratios by comparing observed efficacy to expected efficacy based on individual compound activities.
Mode of Action Studies: For promising combinations, investigate potential mechanisms of synergy using biochemical assays. Evaluate inhibition of detoxification enzymes (P450 monooxygenases, esterases, glutathione S-transferases) that might enhance persistence of active compounds. Assess effects on cuticle permeability using dye penetration assays or electrophysiological measurements. Examine temporal patterns of gene expression in target organisms exposed to individual compounds versus combinations using transcriptomic approaches.
Formulation Optimization: Based on synergy results, develop optimized formulations that maximize efficacy while minimizing environmental impact. Consider encapsulation technologies to improve stability and persistence, adjuvants to enhance coverage and penetration, and stabilizers to prevent degradation during storage. Conduct accelerated stability tests (at 40°C and 75% relative humidity for 30 days) to assess formulation shelf-life.
Developing effective formulations is critical for translating this compound into practical agricultural products. Based on the compound's physicochemical properties, the following formulation approaches show promise:
Soluble Liquid Concentrates: Prepare 20-30% (w/v) solutions of purified this compound in food-grade ethanol, propylene glycol, or glycerol. These solvents enhance compound stability while providing acceptable miscibility with water for spray applications. Include 5-10% (w/v) nonionic surfactants (e.g., alkyl polyglucosides, ethoxylated castor oil) to improve wetting, spreading, and penetration on plant surfaces. For improved rainfastness, incorporate 1-2% vegetable-derived latex or film-forming polymers. These formulations are particularly suitable for foliar applications where rapid drying and adhesion are important.
Water-Dispersible Granules: Combine 30-50% (w/w) this compound with 20-30% dispersants (e.g., lignosulfonates, naphthalene sulfonate condensates), 5-10% wetting agents (e.g., alkyl sulfate salts, alkyl naphthalene sulfonates), and 15-40% fillers (e.g., kaolin, precipitated silica). Granulate using fluidized bed or high-shear granulation processes to produce dust-free, readily dispersible particles. This formulation type offers advantages in handling, storage stability, and compatibility with commercial application equipment while minimizing organic solvent use.
Encapsulation Technologies: Develop controlled-release formulations using various encapsulation approaches. For spray applications, prepare 5-20 μm microcapsules using complex coacervation (gelatin-gum arabic) or interfacial polymerization (polyurea shell) with 20-40% active ingredient loading. For soil applications, develop 50-200 μm granules using alginate-chitosan or starch-based matrices. These systems can extend activity duration, reduce photodegradation, and potentially enhance rainfastness, though at higher production costs.
Field application methodology significantly influences this compound efficacy. The following application approaches should be considered based on target pests and crops:
Foliar Applications: Apply as full-coverage sprays using equipment capable of delivering 200-500 L/ha for field crops or 1000-2000 L/ha for horticultural crops. Include appropriate adjuvants (0.1-0.5% v/v) to enhance retention and spreading on difficult-to-wet surfaces. Optimal timing varies with target pest biology but generally should coincide with early infestation stages or preventive applications based on monitoring and forecasting systems. For enhanced persistence, consider evening applications to reduce UV degradation.
Seed Treatment: Develop seed treatment formulations by combining this compound (0.5-2% w/w) with film-forming polymers (e.g., polyvinyl alcohol, methylcellulose), pigments, and additional fungicidal/bactericidal agents. Apply using standard seed treatment equipment to achieve uniform coverage. This approach provides early-season protection during vulnerable germination and seedling establishment phases while minimizing environmental exposure.
Soil Drench/Granular Applications: For soil-borne pathogens and pests, incorporate this compound into soil using drench applications (0.5-2 kg a.i./ha in 500-1000 L water) or granular formulations (2-5% a.i.) applied at planting. Soil application may require higher rates due to microbial degradation and adsorption to soil organic matter but can provide protection to root systems and induce systemic resistance throughout the plant.
Comprehensive safety assessment is essential for regulatory approval of this compound-based pesticide products. The following testing strategy is recommended based on current regulatory frameworks for biopesticides:
Mammalian Toxicology: Conduct acute toxicity studies including oral, dermal, and inhalation toxicity (OECD 402, 403, 425) as well as skin and eye irritation (OECD 404, 405). Given the natural occurrence in food crops and the established history of human dietary exposure to this compound through citrus and corn products, certain toxicity testing requirements may be waived or streamlined under the "familiarity principle" applied to biochemical pesticides.
Environmental Fate and Ecotoxicology: Evaluate environmental persistence through hydrolysis (OECD 111), photodegradation in water and soil (OECD 316), and aerobic/anaerobic soil metabolism (OECD 307) studies. Assess ecotoxicological effects on non-target organisms including honeybees (OECD 213, 214), earthworms (OECD 207), aquatic invertebrates (Daphnia magna, OECD 202), and avian species (OECD 205). The existing literature suggesting low environmental impact of natural HCAAs provides a basis for predicting favorable environmental profiles.
Nontarget Organism Impacts: Conduct extended laboratory and semi-field studies to assess impacts on beneficial arthropods including predators (lady beetles, lacewings) and parasitoids. Evaluate effects on soil microbial communities and arbuscular mycorrhizal fungi, which play crucial roles in plant health and nutrient cycling. These studies are particularly important given recent comprehensive reviews indicating that all pesticide classes, including natural products, can potentially affect nontarget organisms [6].
Establishing analytical methods for residue detection and setting appropriate tolerance levels are required for product registration:
Residue Analytical Method: Develop and validate an HPLC-MS/MS method for this compound quantification in crops of interest. The method should achieve a limit of quantification (LOQ) of ≤0.01 mg/kg in various matrices including fruits, vegetables, grains, and soil. Include a hydrolysis step to detect potential metabolites or degradation products. Conduct inter-laboratory validation to establish reproducibility and reliability.
Metabolism Studies: Using radiolabeled this compound, investigate absorption, distribution, metabolism, and excretion (ADME) in rotational crops. Identify major metabolites and degradation pathways in plants and soil. These studies inform residue definition for regulatory purposes and assess potential accumulation in the environment or food chain.
Tolerance Setting: Based on residue field trials conducted across major growing regions, propose tolerance levels for various crops. The established history of dietary exposure to this compound through common foods (citrus, corn products) provides a foundation for establishing reasonable tolerances that protect public health while enabling practical agricultural use.
This compound represents a promising natural pesticide candidate that aligns with growing demands for sustainable agricultural solutions. Its multiple mechanisms of action, favorable environmental profile, and potential for integration with other pest management approaches position it as a valuable tool for reducing synthetic pesticide reliance. The protocols outlined in this document provide a foundation for further development and commercialization of this compound-based products, though several research areas require additional investigation to fully realize its potential.
Future research should prioritize field validation across diverse cropping systems and geographic regions, development of cost-effective production methods, and exploration of synergistic combinations with other biorational pesticides. Additionally, investigation into plant variety-specific responses to this compound applications may enable development of customized recommendation systems that maximize efficacy. As regulatory frameworks continue to evolve for natural pesticides, generating comprehensive data on this compound's environmental behavior and ecological impacts will be essential for science-based decision-making and sustainable implementation.
This compound is a hydroxycinnamic acid amide (HCAA) resulting from the conjugation of ferulic acid with putrescine, with the molecular formula C₁₄H₂₀N₂O₃ and a PubChem CID of 5281796 [1]. These specialized metabolites serve crucial functions in plant physiology, including defense against pathogens, response to abiotic stresses, cell wall reinforcement, and potentially as signaling molecules [2]. The accurate profiling of this compound in biological matrices requires sophisticated analytical approaches due to its relatively low abundance and the complexity of plant and food metabolomes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for detecting and quantifying this metabolite with high sensitivity and specificity.
The biological significance of this compound extends beyond its role in plant physiology. As part of the phenylpropanoid pathway, it represents an important branch point in the synthesis of various defense-related compounds [3]. Recent metabolomic studies have revealed that HCAAs like this compound accumulate in response to various environmental stresses, making them valuable biomarkers for studying plant responses to biotic and abiotic challenges [2]. Furthermore, these compounds may contribute to the nutritional quality of plant-based foods, as they often possess antioxidant properties and may influence metabolic pathways in consumers.
Efficient extraction is critical for comprehensive metabolomic profiling of this compound. Based on optimized protocols from recent studies, the following extraction method has demonstrated high efficiency for hydroxycinnamic acid amides:
Tissue Homogenization: Begin by flash-freezing biological samples (plant tissues, food matrices) in liquid nitrogen and pulverizing using a mixer mill (e.g., Retsch MM 400) with zirconia beads at 30 Hz for 60-90 seconds [4] [2]. The fine powder ensures complete extraction of intracellular metabolites.
Solvent Extraction: Weigh 50-100 mg of homogenized powder into a precooled centrifuge tube. Add 700-1200 μL of extraction solvent (methanol:water, 70:30 or 50:50, v/v, precooled to -40°C) containing appropriate internal standards [5] [4]. The methanol-water system effectively extracts both hydrophilic and intermediate polarity compounds like this compound.
Extraction Process: Vortex the mixture vigorously for 30 seconds, followed by homogenization at 40 Hz for 4 minutes and ultrasonication in an ice water bath for 5 minutes. Repeat this cycle three times for complete extraction [5]. Subsequently, incubate samples overnight at 4°C on a rocking mixer to allow for gradual metabolite dissolution.
Clarification: Centrifuge at 12,000-15,000 × g for 10-15 minutes at 4°C to pellet insoluble debris [5] [4]. Carefully collect the supernatant and filter through a 0.22 μm membrane filter. For complex matrices, consider a second extraction of the pellet to improve recovery rates.
Table 1: Extraction Solvent Compositions for Different Sample Types
| Sample Type | Recommended Solvent | Sample-to-Solvent Ratio | Extraction Temperature | Key Considerations |
|---|---|---|---|---|
| Plant Tissues | MeOH:H₂O (70:30, v/v) | 1:10-1:15 (w/v) | 4°C (overnight) | Add 0.1% formic acid for improved recovery |
| Food Matrices | MeOH:H₂O (50:50, v/v) | 1:15-1:20 (w/v) | 4°C (overnight) | May require defatting for lipid-rich samples |
| Biological Fluids | ACN:MeOH (80:20, v/v) | 1:5 (v/v) | -20°C (1h) | Protein precipitation essential |
While many untargeted metabolomics approaches use crude extracts, targeted analysis of this compound may benefit from additional cleanup steps:
Solid-Phase Extraction (SPE): For complex matrices, use reversed-phase C18 SPE cartridges. Condition with methanol followed by water. Load sample, wash with 5% methanol, and elute this compound with 80% methanol containing 0.1% formic acid.
Concentration and Reconstitution: Evaporate cleaned extracts under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100-200 μL of initial mobile phase (typically 5% acetonitrile with 0.1% formic acid) compatible with the LC-MS/MS analysis [4]. Vortex thoroughly for 30 seconds and centrifuge before transfer to LC vials.
Quality Control: Prepare pooled quality control (QC) samples by combining equal aliquots from all samples. These QCs are essential for monitoring instrument performance and correcting for signal drift during analytical sequences [6]. Include procedural blanks to identify potential contamination sources.
Optimal chromatographic separation is fundamental for resolving this compound from isobaric compounds and matrix effects. The following conditions have been successfully applied in recent metabolomic studies:
Liquid Chromatography System: Utilize ultra-high-performance liquid chromatography (UHPLC) systems such as the SHIMADZU Nexera X2 or SCIEX EXION LC System, which provide excellent reproducibility at high pressures [4] [6].
Chromatographic Column: Employ reversed-phase C18 columns (e.g., Agilent SB-C18, 1.8 μm, 2.1 × 100 mm or equivalent) maintained at 40°C for optimal separation efficiency [4] [7]. The sub-2μm particle size provides superior resolution for complex metabolomic samples.
Mobile Phase Composition:
Gradient Elution Program: Implement a binary gradient with the following profile: 5% B at 0 min, linear increase to 95% B over 9 min, hold at 95% B for 1 min, return to 5% B in 0.5 min, and re-equilibrate at 5% B for 3.5 min (total run time: 14 min) [4]. Flow rate should be maintained at 0.35 mL/min with injection volumes of 2-4 μL.
Table 2: Optimized LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Alternative Options | Technical Rationale |
|---|---|---|---|
| Column Temperature | 40°C | 35-45°C | Optimal viscosity balance for efficiency & backpressure |
| Flow Rate | 0.35 mL/min | 0.2-0.4 mL/min | Compromise between separation efficiency & analysis time |
| Injection Volume | 2-4 μL | 1-10 μL | Balance between sensitivity & column overload |
| Autosampler Temperature | 4°C | 4-10°C | Prevents metabolite degradation during analysis |
| Needle Wash | Methanol:Water (50:50) | ACN:Water (50:50) | Reduces carryover between injections |
For detection and quantification of this compound, tandem mass spectrometry operated in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and specificity:
Ion Source Configuration: Use an electrospray ionization (ESI) source operated in positive ion mode. The higher proton affinity of the amine groups in this compound makes positive mode more appropriate than negative mode [4].
Source Parameters:
MRM Transitions: For this compound (theoretical [M+H]+ m/z 265.1547), the primary MRM transition should be 265.2 → 175.1 (cleavage of the amide bond, yielding protonated ferulic acid) and a qualifier transition 265.2 → 145.1 (further fragmentation of ferulic acid) [8]. Optimize collision energy (CE) for each transition—typically between 20-35 eV—using standard solutions.
Mass Analyzer Settings: Operate the mass analyzer at unit resolution (0.7 Da FWHM) for both Q1 and Q3. Use dwell times of 50-100 ms per MRM transition to ensure sufficient data points across chromatographic peaks.
The following workflow diagram illustrates the complete analytical process from sample preparation to data analysis:
Confident identification of this compound in complex samples requires multiple lines of evidence:
Accurate Mass Measurement: The measured m/z of the protonated molecule [M+H]+ should match the theoretical mass (265.1547) within 5-10 ppm mass error, depending on instrument capabilities [8]. High-resolution instruments like QTOF mass analyzers provide the mass accuracy needed for confident formula assignment.
Fragmentation Pattern Matching: Compare the MS/MS spectrum of the putative this compound peak with that of an authentic standard analyzed under identical conditions. Key fragment ions include m/z 175.1 (protonated ferulic acid), 145.1 (demethylated ferulic acid), and 117.1 (putrescine moiety) [8]. Software tools like MAGMa can automate the annotation process by matching observed fragments with in silico generated substructures of candidate molecules.
Chromatographic Retention Time: The retention time of the analyte should match that of the standard within a narrow window (typically ±0.1 min). For additional confidence, use relative retention time compared to internal standards.
Isotopic Pattern Verification: High-resolution mass spectrometers can compare the observed isotopic pattern with the theoretical pattern for C₁₄H₂₀N₂O₃, providing an additional identification point.
Several quantification strategies can be employed for this compound analysis:
External Calibration: Prepare a series of standard solutions (typically 0.1-1000 ng/mL) and construct a calibration curve by plotting peak area against concentration. Use linear or quadratic regression with 1/x weighting to account for heteroscedasticity.
Internal Standardization: Use stable isotope-labeled analogs (e.g., this compound-d8) as internal standards to correct for matrix effects and instrument variability. If unavailable, structural analogs like other hydroxycinnamic acid amides can serve as surrogate internal standards.
Standard Addition: For complex matrices with significant suppression or enhancement of ionization, use the method of standard addition by spiking known amounts of standard into sample aliquots.
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Typical Performance | Assessment Method |
|---|---|---|---|
| Linearity | R² > 0.995 | R² = 0.998-0.999 | Calibration curve (6-8 points) |
| Precision (RSD%) | < 15% (≤ 20% at LLOQ) | 3-8% | Replicate injections (n=6) |
| Accuracy (%) | 85-115% (80-120% at LLOQ) | 92-105% | Spike recovery at 3 levels |
| LOD | S/N ≥ 3 | 0.05-0.1 ng/mL | Serial dilution |
| LOQ | S/N ≥ 10 | 0.2-0.5 ng/mL | Serial dilution |
| Matrix Effect | 85-115% | 90-110% | Post-column infusion |
LC-MS/MS profiling of this compound has enabled significant advances in various fields of biological research:
Plant Stress Physiology: Studies have demonstrated that this compound accumulates in response to various stress conditions. For example, research on wheat plants treated with biostimulants revealed increased levels of hydroxycinnamic acid amides, potentially promoting root growth and developmental cell wall maturation [2]. The precise quantification of these changes helps elucidate plant defense mechanisms.
Food Quality and Authentication: Metabolomic profiling of this compound and related compounds has applications in food authentication and quality assessment. In studies of Citri Grandis Exocarpium (CGE), metabolic profiling during the aging process revealed significant changes in phenylpropanoid pathway metabolites, providing scientific basis for quality optimization of this traditional medicine [6].
Plant Coloration Studies: Research on Perilla leaves of different colors has shown that phenylpropanoid pathway metabolites, including hydroxycinnamic acid amides, vary significantly between green and purple cultivars [3]. These findings help understand the biochemical basis of plant coloration and consumer preferences.
The following diagram illustrates the metabolic context of this compound biosynthesis and its relationship to key metabolic pathways:
Successful LC-MS/MS analysis of this compound requires attention to several potential technical challenges:
Matrix Effects: Ion suppression or enhancement is common in electrospray ionization. To mitigate these effects:
Carryover Prevention: Hydroxycinnamic acid amides can exhibit adsorption to LC system components. To minimize carryover:
Signal Stability: For long analytical sequences:
Method Validation: Rigorously validate analytical methods according to accepted guidelines (e.g., FDA Bioanalytical Method Validation). Key parameters include specificity, sensitivity, linearity, accuracy, precision, and stability under various storage and handling conditions.
LC-MS/MS-based metabolomic profiling provides a powerful approach for the detection and quantification of this compound in complex biological matrices. The protocols outlined in this application note offer robust methods for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. When properly implemented, these methods enable researchers to study the biological roles of this compound in plant physiology, stress responses, and food quality. The continuing advancement of LC-MS/MS technology and data processing algorithms will further enhance our ability to precisely measure this important metabolite and understand its functional significance in biological systems.
Feruloylputrescine is found in various plants, and the optimal extraction method differs significantly by source. The table below outlines two proven, source-specific methodologies.
| Plant Source | Extraction Method & Solvent | Key Steps & Conditions | Reported Yield/Outcome |
|---|
| Maize Nixtamalization Wastewater (Nejayote) [1] | Alkaline Solubilization & Solid-Phase Extraction | 1. Collect "nejayote" (wastewater from lime-cooking maize). 2. Acidify to precipitate solids. 3. Extract solids with methanol (MeOH). 4. Further separate via liquid-liquid extraction (Ethyl Acetate). | Successfully isolated this compound; FSS (Filtered Soluble Solids) fraction contained over 80% of phytochemicals and antioxidants. [1] | | Citrus Leaves and Fruit [2] | Mass Spectrometry-based Metabolomics | 1. Homogenize tissue in suitable solvent. 2. Analyze via LC-MS. 3. Note: This is an analytical method for identification and spatial mapping within tissues. | Identified this compound and correlated its levels with disease severity; not focused on bulk preparative yield. [2] |
For developing your own protocol, the following workflow and key optimization factors are crucial. This is especially important if you are working with a new or unstudied plant source.
Key Factors for Optimization:
Q1: What is the biggest challenge in optimizing this compound extraction? The primary challenge is the strong dependence on the plant source and matrix. The compound is often bound to other cellular components (like hemicellulose in corn fiber), which may require specific pre-treatment steps such as alkaline hydrolysis for efficient release. [1] A method optimized for citrus will not be directly transferable to maize waste.
Q2: My extraction yield is low. What should I troubleshoot first?
Q3: Are there any specific analytical techniques for confirming the identity and purity of extracted this compound? Yes, the standard approach involves a combination of:
A 2024 study from the University of Florida identified a compound called This compound in orange peel extracts. This compound was found specifically in the polar fraction of the extract and was shown to significantly inhibit the enzyme responsible for producing TMA, a substance linked to cardiovascular disease [1]. This discovery highlights the previously unrecognized health potential of this compound.
The following protocol is adapted from methods used in recent studies for extracting polar bioactive compounds from plant materials [1] [4].
Workflow: Extraction of Polar Compounds
Materials and Equipment:
Step-by-Step Procedure:
This table compares common solvents based on their polarity to aid in your method development.
| Solvent | Polarity Class | Dielectric Constant (ε) | Suitability for this compound |
|---|---|---|---|
| Water | Polar Protic | 80.1 [3] | High |
| Methanol | Polar Protic | 32.7 [3] | High |
| Ethanol | Polar Protic | ~22 (estimated) | High (Green Option) [5] |
| Acetone | Polar Aprotic | 20.7 | High |
| Acetonitrile | Polar Aprotic | 37.5 | High |
| Ethyl Acetate | Non-polar | 6.0 | Low [7] [3] |
| Dichloromethane (DCM) | Non-polar | ~9.1 | Low [7] |
| Hexane | Non-polar | ~1.9 | Low |
| Problem | Possible Cause | Solution |
|---|---|---|
| Low extraction yield | Solvent polarity too low | Switch to a more polar solvent (e.g., from acetone to methanol/water) [2]. |
| Inefficient extraction method | Use a more efficient method like PLE. Optimize PLE parameters (temperature, cycles) [4] [6]. | |
| Poor chromatographic separation | Co-elution of compounds | Use advanced LC×LC for complex samples [8]. Consider a column with different selectivity (e.g., phenyl-hexyl) [9]. |
| High background noise in analysis | Matrix interference | Include a clean-up step such as Solid-Phase Extraction (SPE) after the initial extraction [6]. |
| Factor | Finding & Quantitative Data | Significance / Recommended Use |
|---|---|---|
| Sample Type | Corn bran (dry-milled) yields 3 to 8-fold higher levels of DFP/CFP than corn fiber (wet-milled) [1]. | Use dry-milled corn bran as the starting material for higher recovery. |
| Solvent Polarity | Methylene chloride, ethanol, or chloroform/methanol successfully extracted DFP/CFP. Hexane failed to extract any [1]. | Use polar solvents; avoid non-polar solvents like hexane. |
| Extraction Temperature | Elevated temperatures during Accelerated Solvent Extraction (ASE) greatly enhanced extraction yields [1]. | Incorporate high temperature (e.g., via pressurized extraction) into the protocol. |
| Extraction Specificity | Extraction of wheat bran or psyllium hulls with hot methylene chloride did not yield any detectable DFP/CFP [1]. | The method is specific to corn bran; results are not generalizable to other brans. |
| Final Product Composition | "Corn bran oil" from hot methylene chloride extraction contained 14 wt% DFP and 3 wt% CFP [1]. | This is a benchmark for a highly-concentrated extract. |
Here are some specific problems you might encounter and how to address them based on the literature.
Problem: Low yield of this compound during extraction.
Problem: Co-extraction of excessive starch or protein, complicating purification.
Problem: The biological activity (e.g., antioxidant effect) of the extract is weak.
For comprehensive recovery, you can follow this detailed workflow, which integrates the key success factors. The diagram below outlines the logical sequence of steps.
Step 1: Sample Pre-treatment
Step 2: Removal of Interfering Components (Optional for Purification)
Step 3: High-Temperature Extraction with Polar Solvent
Step 4: Analysis and Confirmation
Beyond simple extraction, recent research demonstrates a method to upgrade ferulic-acid rich compounds from corn bran into a advanced biomaterial.
The following table summarizes key temperature-related parameters that influence feruloylputrescine content and stability, compiled from recent research:
| Factor | Observed Effect / Recommended Parameter | Context / Source Material | Citation |
|---|---|---|---|
| Extraction Temperature | Optimal at 60°C | For polyphenol extraction from plant matrices using Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES). | [1] |
| Cold Storage of Plant Material | Refrigeration at -4°C; Frozen at -18°C | Ground plant material (purple corn pericarp) stored refrigerated; raw kernels stored frozen prior to processing. | [1] |
| Post-harvest Fruit Storage | 5°C (Cold Storage) | Low-temperature storage of tomato fruit was associated with the presence of this compound. | [2] |
| Solvent Preparation | Heating at 80°C for 1 hour | Temperature used for the synthesis of DES (Glycerol:Lactic acid, 2:1) for efficient polyphenol extraction. | [1] |
Based on the gathered data, you can structure your experiments using these established methodologies.
The diagram below outlines a general workflow for extracting this compound and other polyphenols, incorporating temperature control at critical stages based on the identified parameters.
Here is a detailed breakdown of the key steps, particularly the optimized Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES):
Sample Preparation and Storage
DES Solvent Preparation
Ultrasound-Assisted Extraction (UAE)
Analysis and Identification
What is the stability of this compound during sample processing and storage? While direct data on this compound is limited, the broader class of polyphenols is known to be sensitive to high temperature, light, and pH [3]. The recommended practice is to store plant samples and extracts at low temperatures (-18°C to -4°C) to minimize degradation [1]. Conducting a time-course stability study at your intended storage and processing temperatures is highly advisable.
The available protocols are for general polyphenols. How can I ensure I am efficiently extracting this compound specifically? You are correct to note this gap. The current literature provides a strong starting point for methods effective for a wide range of polyphenols, including conjugated polyamines like this compound [1] [2]. The key is to use the described methods (DES + UAE) as a foundation and validate your success specifically for this compound using targeted analytical techniques like HPLC-MS [2]. The extraction parameters, particularly temperature and solvent composition, can be further optimized for your specific plant matrix using Response Surface Methodology [1].
Can I use traditional solvents like methanol instead of DES? Yes, traditional solvents have been used historically. However, the shift towards DES is driven by their "green" credentials—they are biodegradable, non-flammable, and often exhibit superior extraction efficiency for various phytochemicals [1]. If you opt for traditional solvents, you should still control temperature, but the optimal parameters (like 60°C for DES) may differ and would need re-optimization.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low yield of target compound. | Suboptimal extraction temperature. | Test a temperature range (e.g., 40°C, 50°C, 60°C, 70°C) while keeping other parameters constant. |
| Inefficient solvent system. | Use the recommended DES (Glycerol:Lactic acid, 2:1) or screen other "green" solvent options. | |
| Degradation of compound during storage. | Ensure plant material and extracts are stored at -4°C or lower, and minimize exposure to light. | |
| Inconsistent results between batches. | Fluctuations in extraction temperature. | Calibrate your UAE equipment's temperature control system regularly. |
| Variation in particle size of plant powder. | Ensure consistent drying and grinding, and use a standardized sieve size. | |
| Unable to detect this compound in analysis. | Co-elution with other compounds in HPLC. | Optimize the HPLC gradient and use MS/MS for confident identification based on parent and fragment ions [2]. |
The table below summarizes common HPLC peak issues, their potential causes, and recommended solutions.
| Problem Observed | Potential Causes | Recommended Solutions & Troubleshooting Steps |
|---|
| Tailing Peaks [2] [3] | • Interaction with silanol groups (for basic compounds). • Column degradation or void. • Inappropriate buffer capacity. | • Use high-purity silica (Type B) or polar-embedded columns. • Add a competing base (e.g., TEA) to the mobile phase. • Increase buffer concentration. • Replace the column. | | Fronting Peaks [2] [3] | • Column overload (too much sample). • Sample dissolved in a solvent stronger than the mobile phase. • Blocked frit or channels in the column. | • Reduce the injection volume or dilute the sample. • Dissolve the sample in the starting mobile phase. • Replace the column or the pre-column frit. | | Broad Peaks [1] [2] | • All peaks broad: Flow rate too low; large system dead volume; detector response time too slow. • Early peaks broad: "General" broadening or "Column" issues. • Individual peaks broad: Co-elution; contamination. | • Adjust flow rate to column specifications; use shorter, narrower capillaries. • Ensure detector settings (data rate, cell volume) are optimized for peak width. • Check for co-elution by examining UV spectra; flush system to remove contamination. | | Split Peaks [2] [3] | • Contamination on column inlet. • Worn injector rotor seal. • Temperature mismatch between sample and column. | • Flush the column with a strong solvent or backflush if possible. • Replace the injector rotor seal. • Use an eluent pre-heater to match temperatures. | | Ghost Peaks / Extra Peaks [2] [3] | • Contamination from the mobile phase, sample, or system carryover. • Late-eluting peak from a previous injection. • Sample degradation. | • Use high-purity solvents and clean the system. • Extend the run time or include a strong flush at the end of the gradient. • Implement sample cleanup (e.g., Solid-Phase Extraction). |
The following workflow and protocol are adapted from a study that successfully identified dithis compound (DFP) and p-coumaroyl-feruloylputrescine (CFP) in maize kernels [4].
Sample Extraction and Preparation
HPLC-UV Analysis
Peak Identification and Confirmation
Q1: What are the primary factors that cause feruloylputrescine degradation during extraction? this compound, as an amine-containing compound, is susceptible to degradation from several factors commonly encountered in lab environments. The main causes are enzymatic activity (from plant tissue), oxidation (exposure to air), hydrolysis (from aqueous solvents or high temperature), and non-optimal pH.
Q2: I am getting low yields of this compound. How can I troubleshoot my extraction process? Begin by systematically evaluating your method against the best practices in the troubleshooting guide below. Key initial steps are ensuring proper sample quenching and homogenization in a cold, antioxidant-rich solvent, and verifying the pH of your extraction buffer. Using an internal standard can also help you pinpoint whether the issue is with extraction efficiency or compound stability.
Q3: Are there any specific solvents recommended for extracting stable amine-containing compounds? While traditional solvents like pure methanol are common, recent research points to the effectiveness of Deep Eutectic Solvents (DES). Certain DES formulations, such as those combining glycerol and lactic acid, have shown excellent efficiency in stabilizing and extracting a broad range of polyphenols and other metabolites, which may be beneficial for related compounds [1]. Their high viscosity often requires pairing with techniques like Ultrasound-Assisted Extraction (UAE) for maximum efficiency [1].
The following table outlines common issues, their potential causes, and recommended solutions.
| Problem Area | Potential Cause | Recommended Solution | Supporting Research / Rationale |
|---|---|---|---|
| Sample Preparation | Enzymatic degradation during processing. | Rapidly freeze sample in liquid N₂ upon collection. Grind frozen powder. Immediately add to pre-cooled extraction solvent. | Standard protocol to quench enzymatic activity [2]. |
| Solvent System | Hydrolysis or inefficient extraction. | Use cold, acidified solvents (e.g., 70-80% methanol/ethanol in water). Consider DES (e.g., Glycerol:Lactic Acid, 2:1 molar ratio). | Acidic methanol used for metabolite stabilization [2]. DES shown to efficiently extract various phytochemicals [1]. |
| Oxidation | Oxidation from air (O₂) exposure. | Add antioxidants (e.g., 0.1-1% ascorbic acid) to extraction solvent. Perform procedures under inert gas (N₂) when possible. | Common practice in analytical chemistry to preserve redox-sensitive compounds. |
| Temperature & Time | Thermal degradation and prolonged exposure. | Keep samples on ice or at 4°C during processing. Shorten extraction time by using Ultrasound-Assisted Extraction (UAE). | UAE successfully reduced extraction time to 10 minutes for polyphenols while maintaining yield [1]. |
| pH Control | Degradation at non-optimal pH. | For amine compounds, a slightly acidic pH is often stabilizing. Test and buffer your extraction solution. | The stability of many alkaloids and amines is pH-dependent; control is critical. |
This protocol synthesizes best practices from the literature to maximize the stability of labile compounds like this compound.
Method: Ultrasound-Assisted Extraction (UAE) with Cold Solvent [2] [1]
Materials:
Procedure:
The following diagrams summarize the optimized workflow and the core strategy for preventing degradation.
Diagram 1: Optimized Extraction Workflow for Labile Compounds. This flowchart outlines the key steps designed to minimize degradation at each stage, from sample collection to final analysis.
Diagram 2: Core Strategy for Stabilization. This diagram illustrates the primary degradation threats to this compound and the corresponding preventive measures.
The core issue lies in the chemical polarity. Hexane is a non-polar solvent, while feruloylputrescine is a more polar molecule.
A key study directly investigated this and found that when hexane was used for the accelerated solvent extraction of corn bran, it did not extract any detectable dithis compound (DFP) or p-coumaroyl-feruloylputrescine (CFP). In contrast, polar solvents like methylene chloride and ethanol were successful [1].
The following table summarizes the performance of different solvents based on the research:
| Solvent | Relative Polarity | Extraction Efficiency for this compound | Key Findings |
|---|---|---|---|
| n-Hexane | Non-polar | None | Failed to extract any detectable DFP or CFP from corn bran [1]. |
| Methylene Chloride | Medium polarity | High | Effective; elevated temperatures further enhanced extraction yields [1]. |
| Ethanol | Polar | High | Effective; produced high yields of feruloyl putrescines [2]. |
| Chloroform/Methanol | Mixed polarity | High | Yielded detectable DFP and CFP [1]. |
Here are detailed protocols for extracting this compound based on published research.
This method uses controlled high temperature and pressure to enhance extraction efficiency [1].
This is a more accessible method using common laboratory equipment.
You may encounter the following issues even with the correct solvents. The workflow below outlines a logical approach to diagnosing and resolving these common extraction problems.
The diagram above outlines a general troubleshooting path. Here are more detailed explanations for common problems:
Problem: Emulsion Formation. An intermediate, mayonnaise-like layer between the aqueous and organic phases can trap your analyte [6].
Problem: Low Recovery or Poor Reproducibility in Solid-Phase Extraction (SPE). If you are using SPE for cleanup after initial extraction, these are common issues [7].
Here are answers to common challenges researchers face when trying to optimize feruloylputrescine extraction.
| Challenge | Possible Cause | Suggested Solution |
|---|---|---|
| Low Extraction Yield | Inefficient solvent system; suboptimal extraction parameters [1]. | Switch to Deep Eutectic Solvents (DES); optimize time, temperature, and solid-to-liquid ratio via Response Surface Methodology [1]. |
| Inconsistent Results Across Plant Batches | Varying levels of biotic/abiotic stress in source material [2] [3] [4]. | Source plants from controlled environments; apply controlled stress elicitation (e.g., jasmonic acid signaling) pre-harvest [2] [3]. |
| Difficulty in Compound Identification & Quantification | Complex extract matrix; lack of pure standard for this compound. | Use UPLC-ESI-Q-TOF-MS/MS for confident identification [5] and UPLC-DAD with available phenolic acid standards for quantification [5]. |
The following sections provide detailed methodologies referenced in the troubleshooting guide.
This protocol is adapted from a study on polyphenol extraction from purple corn pericarp, which achieved high yields of various phytochemicals [1].
This method is crucial for correctly identifying this compound in complex extracts [5].
After identification, use this method for reliable quantification [5].
The diagram below illustrates the core biosynthetic pathway of this compound, which is valuable for understanding how to potentially enhance its production in plants through genetic or elicitor strategies.
This experimental workflow chart outlines the key steps from plant preparation to final analysis, providing a roadmap for your project.
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose. The table below outlines key parameters as defined by ICH Q2(R1) guidelines that must be characterized for a Feruloylputrescine quantification method [1] [2].
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria | Recommended Experimental Approach |
|---|---|---|---|
| Accuracy | Closeness between a measured value and a true/accepted reference value [1]. | Recovery: 98–102% | Spike and recover known amounts of analytical standard into sample matrix (e.g., plant extract, plasma). Use ≥9 determinations over 3 concentration levels [1] [2]. |
| Precision | Degree of scatter among individual measurements of the same homogeneous sample. Includes repeatability and intermediate precision [1]. | Repeatability: RSD ≤ 1–2% Intermediate Precision: RSD ≤ 2–3% | Repeatability: Analyze 6 replicates at 100% test concentration. Intermediate Precision: Different analysts/days/instruments [1] [2]. | | Specificity | Ability to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix) [1]. | No interference at analyte retention time; Peak purity ≥ 99% | Use Photodiode Array (PDA) or Mass Spectrometry (MS) detectors for peak purity confirmation [2]. | | Linearity & Range | Linearity: Ability to obtain results proportional to analyte concentration. Range: Interval between upper and lower concentration levels demonstrating acceptable linearity, accuracy, and precision [1] [2]. | Correlation coefficient (r²) ≥ 0.998 | Minimum 5 concentration levels across specified range. Evaluate via linear regression [1]. | | LOD & LOQ | LOD: Lowest detectable, but not necessarily quantifiable, amount. LOQ: Lowest amount quantifiable with acceptable accuracy and precision [1] [2]. | LOD: S/N ~ 3:1 LOQ: S/N ~ 10:1 | Based on signal-to-noise (S/N) or standard deviation of response and slope of calibration curve (LOD=3.3SD/S, LOQ=10SD/S) [2]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, temperature, flow rate) [1]. | System suitability criteria are met despite variations | Deliberately vary key method parameters during development and document their influence [1]. |
This section addresses specific problems users might encounter during method development and routine analysis.
Problem 1: Poor Chromatographic Peak Shape
Problem 2: Low Sensitivity or High Background Noise
Problem 3: Lack of Specificity/Selectivity
This protocol outlines a step-by-step procedure for validating an LC-MS/MS method for this compound quantification, adaptable for various sample matrices.
1. Define Purpose and Scope
2. Instrumentation and Materials
3. Sample Preparation
4. Chromatographic and MS Conditions
5. System Suitability Test
6. Execute Validation Experiments
7. Data Analysis and Reporting
The following diagram summarizes the logical workflow for the analytical method validation process.
The following table summarizes the key experimental findings on the abundance of diferuloylputrescine (DFP) and p-coumaroyl-feruloylputrescine (CFP) in corn bran and corn fiber.
| Compound | Corn Bran (Dry Milling By-product) | Corn Fiber (Wet Milling By-product) | Extraction Conditions | Source / Reference |
|---|---|---|---|---|
| DFP & CFP | 3 to 8 times higher levels [1] [2] | Lower levels (baseline for comparison) | Accelerated solvent extraction with hot methylene chloride or ethanol [1] | Moreau et al. (2001) |
| DFP | 14 wt% in "corn bran oil" [1] | Information not specified | Methylene chloride, hot extraction [1] | Moreau et al. (2001) |
| CFP | 3 wt% in "corn bran oil" [1] | Information not specified | Methylene chloride, hot extraction [1] | Moreau et al. (2001) |
| Antioxidant Activity | High activity confirmed [3] | High activity confirmed [3] | Methanolic extraction [3] | LWT - Food Science and Technology (2012) |
For researchers aiming to reproduce these findings or conduct similar analyses, the following core methodologies from the cited studies are detailed below.
This protocol is adapted from the key study by Moreau et al. (2001) [1].
The following methods are used to evaluate the potential health benefits of these compounds.
Feruloylputrescines are not just abundant in corn bran; they are also potent bioactive compounds. Research indicates they exhibit high antioxidant activity, helping to inhibit lipid oxidation in model food systems [3]. Furthermore, they demonstrate significant chemopreventive potential by potently inducing phase II enzymes like Quinone Reductase, a key cellular defense mechanism against carcinogens [4].
The proposed mechanism suggests that the structure of feruloyl putrescines, featuring double nitrogen-linked Michael acceptors, makes them effective phase II enzyme inducers [4]. The following diagram illustrates the hypothesized workflow from extraction to biological activity.
| Study Model | Intervention | Key Finding | Proposed Mechanism | Source |
|---|---|---|---|---|
| Male mice | Orange peel extract (non-polar fraction) and identified this compound | Inhibition of TMAO production | Suppression of the microbial enzyme cntA/B, reducing the production of TMA, the gut-bacteria-generated precursor to TMAO. [1] [2] |
The data in the table above is derived from the following experimental approach, which you can reference for methodological details:
The following diagram illustrates this proposed signaling pathway and mechanism of action.
The discovery of this compound's role is considered novel, and the research is in its early stages. [2] It is crucial to interpret these findings with the following points in mind:
| Compound / Extract Source | Assay Type | Key Findings / Activity | Experimental Context & Comparison |
|---|---|---|---|
| N-trans-Feruloylputrescine (from Eggplant fruit) [1] | DPPH, ABTS, Lipid Peroxidation Inhibition | Eggplant fruit extract (containing the compound) showed the highest activity: 54.61 μg AAE/g (DPPH) and 59.96 μg AAE/g (ABTS) [1]. | Significantly reduced ROS levels and inhibited lipid peroxidation induced by 2-nonenal in skin keratinocytes. Activity was ~3.7x higher than eggplant leaf extract [1]. |
| Diferuloylputrescine (DFP) & p-Coumaroyl-feruloylputrescine (CFP) (from Corn fiber) [2] | Inhibition of lipid hydroperoxides, propanal, and hexanal in oil-in-water emulsions. | Showed high antioxidant activity; contributed significantly to the effect of untreated corn fiber [2]. | The activity of ferulated oligosaccharides was higher than that of an equivalent amount of free ferulic acid, suggesting the conjugated forms are potent [2]. |
| Red Corn Variety (contains various phenolics, context for feruloyl derivatives) [3] | ABTS, DPPH, FRAP | Exhibited significantly higher levels of total phenolics and flavonoids and consequently, the strongest antioxidant capacity among the varieties tested [3]. | Used as a benchmark for high antioxidant capacity in cereals, where such phenolamides are abundant. |
The data in the table is supported by the following experimental protocols:
The following diagram illustrates the general antioxidant mechanism by which this compound and related phenolamides are believed to act, based on the context of the search results.
The provided research strongly indicates that this compound and its derivatives are potent antioxidants. For a comprehensive comparison guide, you may need to consult specialized databases or conduct further literature searches to gather quantitative data on its performance against a wider array of standard antioxidants like tocopherols, quercetin, or common ascorbic acid benchmarks.